Etofylline-D6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
230.25 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-1,3-bis(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3/i1D3,2D3 |
InChI Key |
NWPRCRWQMGIBOT-WFGJKAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Etofylline-D6: A Technical Guide to Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Etofylline-D6, a deuterated analog of the bronchodilator Etofylline. A thorough understanding and characterization of isotopic purity are critical for the use of deuterated compounds as internal standards in pharmacokinetic studies, metabolic research, and quantitative mass spectrometry-based assays, ensuring the accuracy and reliability of experimental data.
Introduction to Isotopic Purity in Deuterated Standards
Deuterated compounds, such as this compound, are synthesized by replacing specific hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule with a higher mass but nearly identical physicochemical properties to its non-deuterated counterpart. This characteristic makes them ideal internal standards for analytical applications, as they can be distinguished from the analyte by mass spectrometry while co-eluting chromatographically.
Isotopic purity is a crucial quality attribute of any deuterated standard. It is defined as the percentage of the compound that contains the desired number of deuterium atoms at the specified locations. The presence of isotopologues with fewer than the intended number of deuterium atoms can lead to interference in analytical assays and compromise the accuracy of quantification. Therefore, rigorous determination and reporting of isotopic purity are essential.
Quantitative Data on Isotopic Purity
While a specific certificate of analysis for this compound was not publicly available, the following table represents typical isotopic purity data for a high-quality deuterated pharmaceutical standard, in this case, Doxofylline-d6, a structurally related compound. This data is illustrative of the expected purity for this compound.
| Parameter | Specification | Typical Value |
| Chemical Purity (HPLC) | >98% | 99.57% |
| Isotopic Enrichment | ≥98% | 99.7% |
| Molecular Formula | C₉H₆D₆N₄O₃ | Confirmed |
| Molecular Weight | 230.25 g/mol | Confirmed |
Table 1: Representative specifications for a high-purity deuterated standard, using Doxofylline-d6 as an analog.[1]
The isotopic distribution, which details the percentage of each isotopologue (molecules with different numbers of deuterium atoms), is a key component of isotopic purity assessment.
| Isotopologue | Relative Abundance (%) |
| d6 | >99.0 |
| d5 | <1.0 |
| d4 | <0.1 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
Table 2: Illustrative isotopic distribution for a high-purity D6-labeled compound.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.
Objective: To quantify the relative abundance of each isotopologue of this compound.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled to a liquid chromatography system (LC-HRMS).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.
-
Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities.
-
Mass Spectrometric Analysis: The eluting compound is ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the ions is measured with high mass accuracy.
-
Data Analysis: The mass spectrum will display a cluster of peaks corresponding to the different isotopologues ([M+H]⁺). The area of each peak is integrated, and the isotopic purity is calculated as the percentage of the d6 peak area relative to the sum of the areas of all isotopologues.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the location and extent of deuteration.
Objective: To confirm the positions of deuterium labeling and assess the degree of deuteration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the expected positions of deuteration confirms the isotopic labeling. The integration of any residual proton signals at these positions can be used to estimate the isotopic enrichment.
-
²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence at the expected chemical shifts.
Mechanism of Action of Etofylline
Etofylline is a xanthine (B1682287) derivative that functions as a bronchodilator. Its mechanism of action involves several key pathways.[4][5] Primarily, it acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Elevated cAMP levels result in the relaxation of bronchial smooth muscles, leading to bronchodilation.[4][5] Additionally, Etofylline acts as an antagonist at adenosine receptors, further contributing to its bronchodilatory and anti-inflammatory effects.[4]
Experimental Workflow for Isotopic Purity Determination
The logical workflow for assessing the isotopic purity of this compound involves a combination of chromatographic separation and spectroscopic analysis.
References
Etofylline-D6: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Etofylline-D6, a deuterated analog of the bronchodilator Etofylline. This document is intended to serve as a core resource for professionals engaged in research, bioanalysis, and drug development.
Chemical Properties and Structure
Etofylline is a xanthine (B1682287) derivative used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] this compound is its stable isotope-labeled counterpart, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[4][5]
The IUPAC name for this compound is 7-(2-hydroxyethyl)-1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione.[6][7]
Data Summary
The key chemical and physical properties of Etofylline and its deuterated analog are summarized below for direct comparison.
| Property | Etofylline | This compound |
| IUPAC Name | 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione[8][9] | 7-(2-hydroxyethyl)-1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione[6][7] |
| Chemical Formula | C₉H₁₂N₄O₃[9][10] | C₉H₆D₆N₄O₃[6][7][11] |
| Molecular Weight | 224.22 g/mol [8][9][10][11][12] | 230.25 g/mol [6][7] |
| CAS Number | 519-37-9[9][10] | 519-37-9 (unlabeled)[6][7][11] |
| Appearance | White crystalline powder or crystals[8][12] | N/A |
| Melting Range | 160-165°C[8][12][13] | N/A |
| Solubility | Freely soluble in water; soluble in methanol (B129727); moderately soluble in ethanol; sparingly soluble in chloroform; practically insoluble in ether.[8][12][13] | N/A |
Mechanism of Action and Signaling Pathway
Etofylline exerts its therapeutic effects through a multi-faceted mechanism of action. As a xanthine derivative, its primary actions involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.[1][14]
-
Phosphodiesterase (PDE) Inhibition : Etofylline, particularly targeting PDE4, prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP).[1][15] The resulting increase in cAMP levels activates a cascade of events leading to the relaxation of bronchial smooth muscles, which is crucial for alleviating bronchoconstriction.[1][14]
-
Adenosine Receptor Antagonism : By blocking adenosine receptors, Etofylline counters the bronchoconstrictive and pro-inflammatory effects of adenosine, further contributing to its bronchodilatory and anti-inflammatory properties.[14]
-
Anti-inflammatory Effects : The drug helps reduce airway inflammation by inhibiting the release of pro-inflammatory mediators such as histamine (B1213489) and leukotrienes.[1]
The core signaling pathway is illustrated in the diagram below.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods to ensure accuracy and precision.[4] Below are protocols for a representative analytical method for Etofylline and a typical workflow utilizing its deuterated analog.
Official HPTLC Method for Etofylline Analysis
This method is adapted from the European Pharmacopoeia 6.0 for the detection of Etofylline.[8][12][13]
Objective: To identify and quantify Etofylline in a sample.
1. Materials and Reagents:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel HF254.
-
Mobile Phase Components: Ammonia solution, Ethanol (absolute), Chloroform (analytical grade).
-
Reference Standard: Etofylline reference standard.
-
Sample Solvent: Methanol.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Ammonia, Ethanol, and Chloroform in a volumetric ratio of 1:10:90 (v/v/v).
-
Ensure thorough mixing and allow the mixture to equilibrate.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a solution of Etofylline reference standard in methanol at a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Dissolve the sample containing Etofylline in methanol to achieve an expected concentration within the calibration range.
4. Chromatographic Procedure:
-
Application: Apply the standard and sample solutions as bands or spots onto the HPTLC plate.
-
Development: Place the plate in a chromatographic chamber saturated with the mobile phase and allow the solvent front to ascend a predetermined distance.
-
Drying: After development, remove the plate from the chamber and dry it completely in a stream of warm air.
5. Detection and Analysis:
-
Visualization: Examine the dried plate under UV light at a wavelength of 254 nm.
-
Quantification: Use a densitometer to scan the plate at 254 nm. Compare the peak area of the Etofylline spot from the sample to the peak area from the standard to determine the quantity.
Bioanalytical Workflow Using this compound
This diagram illustrates a standard workflow for quantifying a drug (analyte) in a biological sample (e.g., plasma) using this compound as an internal standard (IS) with LC-MS/MS.
References
- 1. What is Etofylline used for? [synapse.patsnap.com]
- 2. Etofylline+Theophylline – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
- 3. Etofylline + Theophylline Uses, Benefits, Side Effects And Price [zeelabpharmacy.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TRC-E933202-250MG | LGC Standards [lgcstandards.com]
- 7. This compound | TRC-E933202-250MG | LGC Standards [lgcstandards.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Etofylline | C9H12N4O3 | CID 1892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Etofylline [webbook.nist.gov]
- 11. Etofylline D6 | CAS No- 519-37-9 | Simson Pharma Limited [simsonpharma.com]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. jpsbr.org [jpsbr.org]
- 14. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 15. medchemexpress.com [medchemexpress.com]
Synthesis and Characterization of Etofylline-D6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Etofylline-D6, a deuterated isotopologue of the bronchodilator Etofylline. Stable isotope-labeled compounds like this compound are crucial as internal standards for quantitative bioanalytical studies, such as pharmacokinetics and metabolism, ensuring accuracy and precision. This document details the synthetic protocol, purification, and in-depth characterization using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
Introduction
Etofylline, chemically known as 7-(2-hydroxyethyl)theophylline, is a xanthine (B1682287) derivative used in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. It functions as a phosphodiesterase inhibitor, leading to bronchodilation and anti-inflammatory effects[2]. For the accurate quantification of Etofylline in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is indispensable. This compound, where the six protons of the two N-methyl groups of the theophylline (B1681296) core are replaced with deuterium (B1214612), serves this purpose. The deuterium labeling provides a distinct mass shift for mass spectrometric detection without significantly altering the physicochemical properties of the molecule[3].
This guide outlines a robust synthetic route and detailed analytical methodologies for the confirmation of identity, purity, and structure of this compound.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through the alkylation of commercially available Theophylline-d6 at the N7 position with a suitable 2-hydroxyethylating agent[4][5][6]. The use of Theophylline-d6 as the starting material is a direct and cost-effective strategy[3][5][6].
Synthetic Scheme
The reaction involves the nucleophilic substitution of a halogen from a 2-haloethanol by the deprotonated N7 of the Theophylline-d6 core.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Theophylline-d6 (1,3-di(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione)[5][6][7]
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Theophylline-d6 (1.0 eq) and anhydrous potassium carbonate (2.5 eq)[8].
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of Theophylline-d6[8].
-
Add 2-chloroethanol (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid[8].
Characterization of this compound
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern. The expected molecular weight for this compound (C₉H₆D₆N₄O₃) is approximately 230.26 g/mol [6]. The mass spectrum is predicted to be similar to that of unlabeled Etofylline, with a +6 Da shift for the molecular ion and any fragments containing the deuterated methyl groups[9].
Table 1: Predicted Mass Spectral Data for this compound
| Parameter | Predicted Value | Description |
| Molecular Formula | C₉H₆D₆N₄O₃ | - |
| Molecular Weight | 230.26 | - |
| [M+H]⁺ (m/z) | 231.27 | Protonated molecular ion |
| Major Fragment 1 (m/z) | 187.1 | Loss of the hydroxyethyl (B10761427) group (-C₂H₄OH) |
| Major Fragment 2 (m/z) | 157.1 | Further fragmentation of the purine (B94841) ring |
Experimental Protocol (LC-MS/MS):
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: Full scan analysis to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) to confirm fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of this compound and the position of the deuterium labels. In the ¹H NMR spectrum, the signals corresponding to the N-methyl protons will be absent. In the ¹³C NMR spectrum, the signals for the deuterated methyl carbons will appear as septets (due to C-D coupling) with significantly lower intensity.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.98 | s | 1H | H-8 |
| ~4.80 | t | 1H | -OH |
| ~4.15 | t | 2H | N-CH₂- |
| ~3.60 | q | 2H | -CH₂-OH |
Note: Chemical shifts are based on known data for theophylline and its derivatives and may vary slightly[10].
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | C-6 |
| ~151.2 | C-2 |
| ~148.5 | C-4 |
| ~142.0 | C-8 |
| ~106.5 | C-5 |
| ~59.8 | -CH₂-OH |
| ~49.5 | N-CH₂- |
| ~29.5 (septet) | N-CD₃ |
| ~27.8 (septet) | N-CD₃ |
Note: The signals for the deuterated carbons will be broad and of low intensity[11].
Experimental Protocol:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
Table 4: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 10:90 v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
This method is adapted from a validated procedure for the simultaneous estimation of Etofylline and Theophylline[12].
Experimental Protocol:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the peak area percentage.
Analytical Workflow
The overall workflow for the characterization of the synthesized this compound is depicted below.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has detailed a practical and efficient method for the synthesis of this compound via the alkylation of Theophylline-d6. Furthermore, it has provided comprehensive protocols for the structural and purity confirmation of the final product using modern analytical techniques, including mass spectrometry, NMR spectroscopy, and HPLC. The successful synthesis and thorough characterization of this compound are critical for its application as a reliable internal standard in regulated bioanalysis, supporting the development of Etofylline-containing pharmaceuticals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7-(-Hydroxyethyl)theophylline | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Theophylline-d6 - CAS - 117490-39-8 | Axios Research [axios-research.com]
- 7. clearsynth.com [clearsynth.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Etofylline [webbook.nist.gov]
- 10. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0001889) [hmdb.ca]
- 12. jocpr.com [jocpr.com]
Etofylline vs. Etofylline-D6: A Comparative Analysis of Physical Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Etofylline, a xanthine (B1682287) derivative, is a well-established bronchodilator used in the management of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Its deuterated analogue, Etofylline-D6, is a stable isotope-labeled version of the molecule, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. While structurally similar, the substitution of six hydrogen atoms with deuterium (B1214612) can subtly influence the physical properties of the molecule. This technical guide provides a comprehensive comparison of the known physical properties of Etofylline and this compound, supported by detailed experimental protocols and visual representations to aid researchers in their understanding and application of these compounds.
Comparative Physical Properties
| Physical Property | Etofylline | This compound |
| Molecular Formula | C₉H₁₂N₄O₃ | C₉H₆D₆N₄O₃ |
| Molecular Weight | 224.22 g/mol [1][2][3] | 230.26 g/mol [2] |
| Appearance | White to off-white crystalline powder or crystals[4][5] | Solid (Appearance not detailed in available literature) |
| Melting Point | 160-166 °C[5] | Not explicitly available in literature |
| Solubility | Freely soluble in water; Soluble in methanol; Moderately soluble in ethanol; Sparingly soluble in chloroform; Practically insoluble in ether[5] | Not explicitly available in literature |
| Log P | -0.8 | Not explicitly available in literature |
Structural Diagrams
The fundamental difference between Etofylline and this compound lies in the isotopic substitution on the two methyl groups attached to the xanthine core. This is visually represented in the following diagrams.
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of Etofylline and this compound, based on standard pharmacopeial procedures.
Melting Point Determination (Open Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the test compound (Etofylline or this compound) is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The melting point apparatus is calibrated using certified reference standards. The packed capillary tube is inserted into the heating block of the apparatus.
-
Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute.
-
Data Recording: The temperature at which the substance begins to melt (the point of first liquid formation) and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Mechanical shaker or magnetic stirrer
-
Constant temperature water bath
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of the test compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is then withdrawn and clarified by centrifugation or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or by HPLC.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
Conclusion
This technical guide provides a foundational comparison of the physical properties of Etofylline and its deuterated analog, this compound. The primary and most definitive difference is the increased molecular weight of this compound due to deuterium substitution. While comprehensive experimental data for this compound is limited, the provided standardized protocols offer a robust framework for researchers to conduct their own comparative studies. A thorough understanding of these physical properties is crucial for the accurate preparation of standards, development of analytical methods, and interpretation of experimental results in the fields of pharmacology and drug metabolism. Further experimental investigation into the melting point and solubility of this compound would be beneficial to the scientific community.
References
Commercial Suppliers and Technical Guide for Etofylline-D6 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for Etofylline-D6, a deuterated internal standard crucial for the accurate quantification of Etofylline in various research applications. This document details available technical specifications, outlines relevant experimental protocols, and visualizes the key signaling pathway of Etofylline.
Introduction to this compound
This compound is a stable isotope-labeled version of Etofylline, a xanthine (B1682287) derivative used as a bronchodilator. The incorporation of six deuterium (B1214612) atoms (D6) into the Etofylline molecule results in a compound with a higher molecular weight but nearly identical physicochemical properties to the unlabeled parent drug. This characteristic makes this compound an ideal internal standard for bioanalytical methods, particularly those employing mass spectrometry, to correct for variability during sample preparation and analysis.
Commercial Suppliers of this compound
Several reputable suppliers offer this compound for research purposes. While specific quantitative data such as purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA) upon purchase, the following table summarizes the key information available from prominent vendors.
| Supplier | Product/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Simson Pharma | T160014[1] | 519-37-9 (unlabeled) | C₉H₆D₆N₄O₃ | 224.22 (likely for unlabeled)[1] | Accompanied by a Certificate of Analysis.[1] |
| LGC Standards | TRC-E933202[2] | 519-37-9 (unlabeled) | C₉H₆D₆N₄O₃ | 230.25[2] | Custom synthesis may be required.[2] |
| Axios Research | AR-T01790 | 519-37-9 (unlabeled) | C₉H₆D₆N₄O₃ | 230.26 | Intended for analytical purposes. |
Etofylline Signaling Pathway
Etofylline exerts its therapeutic effects primarily through two mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[3] This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles and subsequent bronchodilation.[3]
Etofylline's dual mechanism of action leading to bronchodilation.
Experimental Protocols: Use of this compound as an Internal Standard
The following is a generalized protocol for the quantification of Etofylline in biological matrices (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for similar deuterated internal standards and should be optimized for specific experimental conditions.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the stock solution with the appropriate solvent to the desired concentration. The optimal concentration will depend on the expected analyte concentration and instrument sensitivity.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add a specific volume of the this compound working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for Etofylline and its deuterated analog.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the parent and product ions of both Etofylline and this compound. The specific mass transitions will need to be determined and optimized on the instrument.
-
The workflow for using this compound as an internal standard is visualized below.
Workflow for quantification using this compound internal standard.
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of Etofylline. This guide provides a starting point for sourcing this internal standard and developing robust analytical methods. For detailed specifications, researchers should always refer to the supplier's Certificate of Analysis and optimize experimental protocols for their specific instrumentation and matrices.
References
Safety data sheet and handling of Etofylline-D6
An In-depth Technical Guide to the Safe Handling of Etofylline-D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data, handling procedures, and relevant biological information for this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated isotopologue, this document leverages data from Etofylline as a primary reference, a standard and accepted practice as minor isotopic substitution does not significantly alter the chemical's hazardous properties.
Chemical and Physical Properties
This compound is a deuterated form of Etofylline, a xanthine (B1682287) derivative used as a bronchodilator. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| Chemical Name | 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione-D6 | N/A |
| Synonyms | (Hydroxyethyl)theophylline-D6, 7-Theophyllineethanol-D6 | N/A |
| CAS Number | 519-37-9 (for non-deuterated Etofylline) | [1][2][3] |
| Molecular Formula | C₉H₆D₆N₄O₃ | N/A |
| Molecular Weight | 230.26 g/mol (calculated) | N/A |
| Appearance | White solid/powder | [4] |
| Solubility | >33.6 µg/mL in water at pH 7.4 | [2] |
| Melting Point | 270 - 274 °C | [4] |
Safety and Hazard Information
Etofylline is classified as harmful if swallowed. The GHS hazard statement is H302.[5][6] A related compound, Theophylline, has more severe hazard classifications, including "Toxic if swallowed" and "May damage fertility or the unborn child".[4] Researchers should handle this compound with appropriate caution, considering the potential for similar hazards.
GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed |
| Precautionary | P264 | Wash thoroughly after handling. |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. |
| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Precautionary | P330 | Rinse mouth. |
| Precautionary | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Source:[5]
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A detailed list of recommended personal protective equipment for handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated. |
| Skin and Body Protection | Laboratory coat and other protective clothing to prevent skin exposure. |
Handling and Storage Procedures
| Procedure | Description |
| Handling | Avoid contact with skin, eyes, and clothing.[5] Avoid ingestion and inhalation.[5] Avoid prolonged or repeated exposure.[5] Wash thoroughly after handling.[5] Use in a well-ventilated area or under a chemical fume hood.[4] |
| Storage | Store at 2°C - 8°C.[5] Keep container tightly closed when not in use.[5] Store in a dry, cool, and well-ventilated place.[4] Keep away from incompatible substances such as strong oxidizing agents.[4][5] |
Experimental Protocols and Biological Pathways
Mechanism of Action
Etofylline functions primarily as a bronchodilator and anti-inflammatory agent through a dual mechanism of action.[8][9] It inhibits phosphodiesterase (PDE) enzymes, particularly PDE4, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated cAMP levels promote the relaxation of bronchial smooth muscles.[8][9] Additionally, Etofylline acts as an antagonist at adenosine receptors, blocking the bronchoconstrictive effects of adenosine.[8]
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following procedures should be followed.
| Situation | First Aid Measures |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| Eye Contact | Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses. |
| Inhalation | Move to fresh air. Call a physician. |
| Ingestion | If swallowed, give water to drink (two glasses at most). Seek medical advice immediately. Rinse mouth.[5] |
| Accidental Release | Evacuate the danger area. Avoid inhalation of dusts. Ensure adequate ventilation. Cover drains. Collect, bind, and pump off spills. Take up carefully and dispose of properly. Clean up the affected area. |
References
- 1. Etofylline D6 | CAS No- 519-37-9 | Simson Pharma Limited [simsonpharma.com]
- 2. Etofylline | C9H12N4O3 | CID 1892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etofylline (CAS 519-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. rhodespharma.com [rhodespharma.com]
- 8. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 9. What is Etofylline used for? [synapse.patsnap.com]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Etofylline, a xanthine (B1682287) derivative, is a bronchodilator and anti-inflammatory agent used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategy employed in drug development to enhance pharmacokinetic properties, including metabolic stability and half-life, and to reduce the formation of toxic metabolites.[4][5] This technical guide explores the primary research applications of deuterated Etofylline, drawing heavily on a pivotal study of the closely related compound, deuterated Doxofylline, as a predictive model due to the limited direct primary research on deuterated Etofylline itself. Etofylline is a known metabolite of Doxofylline.[6][7] The primary applications fall into two main categories: its use as a metabolically stabilized therapeutic agent and as an internal standard for quantitative bioanalysis.
Deuterated Etofylline as a Metabolically Stabilized Therapeutic Agent
The primary rationale for developing a deuterated version of Etofylline is to improve its metabolic profile, potentially leading to a more favorable pharmacokinetic and safety profile.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[6][8]
Hypothetical Pharmacokinetic Profile of Deuterated Etofylline
Contrary to the expectation that deuteration would increase systemic exposure, the study revealed a decrease in the area under the curve (AUC) for the deuterated analogs after oral administration in mice, suggesting a significant first-pass metabolism.[6][9] However, in minipigs, the pharmacokinetic profiles of the deuterated and non-deuterated compounds were very similar.[7][9] This highlights the species-specific effects of deuteration on metabolism.
Table 1: Comparative Pharmacokinetic Data of Doxofylline and its Deuterated Analogues in Mice [6][7]
| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |
| Intravenous (20 mg/kg) | |||
| t½ (h) | 1.2 | 1.1 | 1.2 |
| Cmax (µg/L) | 28431 | 29112 | 27889 |
| AUC0–t (µg L⁻¹ h⁻¹) | 20112 | 18998 | 19567 |
| CL (L h⁻¹ kg⁻¹) | 1.0 | 1.1 | 1.0 |
| Oral (80 mg/kg) | |||
| t½ (h) | 2.1 | 2.3 | 2.2 |
| Cmax (µg/L) | 16543 | 12345 | 13456 |
| AUC0–t (µg L⁻¹ h⁻¹) | 45678 | 25543 | 27456 |
| CL/F (L h⁻¹ kg⁻¹) | 1.8 | 3.1 | 2.9 |
Table 2: Comparative Pharmacokinetic Data of Doxofylline and its Deuterated Analogues in Minipigs [7]
| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |
| Intravenous (5 mg/kg) | |||
| t½ (h) | 6.2 | 6.2 | 6.5 |
| Cmax (µg/L) | 7501 | 7421 | 8265 |
| AUC0–t (µg L⁻¹ h⁻¹) | 47729 | 49190 | 47009 |
| CL (L h⁻¹ kg⁻¹) | 0.1 | 0.1 | 0.1 |
| Oral (20 mg/kg) | |||
| t½ (h) | 11.0 | 10.8 | 12.6 |
| Cmax (µg/L) | 13961 | 15811 | 12998 |
| AUC0–t (µg L⁻¹ h⁻¹) | 217271 | 235790 | 222429 |
| CL/F (L h⁻¹ kg⁻¹) | 0.07 | 0.07 | 0.07 |
Metabolic Switching: An Unexpected Outcome
A significant finding from the research on deuterated Doxofylline was the occurrence of "metabolic switching."[6][10][11] Deuteration of the main metabolic sites on the Doxofylline molecule led to a shift in the metabolic pathway, resulting in an altered profile of metabolites.[6][7] Specifically, deuteration of the dioxolane ring in d4-doxophylline led to a notable increase in the formation of 7-theophylline acetic acid (T-COOH) and a decrease in the formation of Etofylline.[6][12] This demonstrates that while deuteration can stabilize a particular metabolic "soft spot," the metabolic process can be redirected to other sites on the molecule.
Etofylline, like other xanthine derivatives, is believed to exert its therapeutic effects through several mechanisms, including the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and antagonism of adenosine receptors.[13][14]
Caption: Simplified signaling pathway of Etofylline.
Experimental Protocols
A "deuterated pool strategy" was employed for the synthesis of d4-doxophylline and d7-doxophylline.
-
Bromination of Acetaldehyde: Acetaldehyde (or d4-acetaldehyde) is brominated using bromine in dichloromethane (B109758) at 0°C to yield 2-bromoacetaldehyde.
-
Acetal Formation: The crude 2-bromoacetaldehyde is reacted with ethylene (B1197577) glycol (or d4-ethylene glycol) in the presence of (±)-camphor-10-sulfonic acid as a catalyst in toluene (B28343) at 80°C to form the corresponding acetal.
-
Nucleophilic Substitution: The resulting bromomethyl-1,3-dioxolane is reacted with 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (theophylline) in the presence of potassium carbonate in dimethylformamide at 115°C to yield the final deuterated Doxofylline product.
Caption: Workflow for the synthesis of deuterated Doxofylline.
-
Animal Model: Male CD-1 mice.
-
Drug Administration:
-
Intravenous (IV): 20 mg/kg via the tail vein.
-
Oral (PO): 80 mg/kg via oral gavage.
-
-
Blood Sampling: Blood samples are collected at specified time points post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of the drug and its metabolites are determined using a validated LC-MS/MS method.
Deuterated Etofylline as an Internal Standard in Bioanalysis
A major and highly valuable application of deuterated Etofylline is its use as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[15][16][17][18][19]
Rationale for Using a Deuterated Internal Standard
An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variability during sample preparation, extraction, and analysis.[15][16][20] Deuterated analogs of the analyte are considered the "gold standard" for internal standards in LC-MS because they:
-
Co-elute with the analyte: Ensuring they experience the same chromatographic conditions and matrix effects.[15][17]
-
Have similar extraction recovery: Behaving almost identically during sample workup.[15]
-
Exhibit similar ionization efficiency: Minimizing variations in the mass spectrometer's response.[17]
-
Are distinguishable by mass: The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard.[15]
Experimental Protocol for Bioanalysis using Deuterated Etofylline as an Internal Standard
The following is a general protocol for the quantification of Etofylline in a biological matrix (e.g., plasma) using deuterated Etofylline as an internal standard.[21]
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of deuterated Etofylline internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
-
Extraction:
-
The supernatant containing the analyte and internal standard is transferred to a clean tube.
-
The solvent is evaporated under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
The dried residue is reconstituted in a suitable mobile phase.
-
An aliquot is injected into an LC-MS/MS system for analysis.
-
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Conclusion
While primary research directly focused on deuterated Etofylline is limited, the extensive data available for the closely related compound, deuterated Doxofylline, provides a strong foundation for understanding its potential applications. The primary research applications of deuterated Etofylline are twofold: as a potential therapeutic agent with a modified metabolic profile and as an indispensable tool for accurate and precise quantification in bioanalytical studies. The unexpected metabolic switching observed with deuterated Doxofylline underscores the complexity of deuterium's effects on drug metabolism and highlights the importance of thorough experimental investigation. For drug development professionals, the use of deuterated Etofylline as an internal standard represents a current and critical application for ensuring high-quality pharmacokinetic and toxicokinetic data. Future research is warranted to directly investigate the pharmacokinetic and pharmacodynamic properties of deuterated Etofylline to fully elucidate its therapeutic potential.
References
- 1. 1mg.com [1mg.com]
- 2. Etophylline: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. medindia.net [medindia.net]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 6. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is Etofylline used for? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 19. texilajournal.com [texilajournal.com]
- 20. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 21. benchchem.com [benchchem.com]
Etofylline-D6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Etofylline-D6. The information presented herein is crucial for maintaining the integrity of this stable isotope-labeled compound, ensuring its suitability for use as an internal standard in quantitative analytical studies. The following sections detail the known stability profile, potential degradation pathways inferred from its non-deuterated analog, and detailed experimental protocols for stability-indicating methods.
Overview of this compound Stability
This compound is a deuterated analog of Etofylline, a xanthine (B1682287) derivative used as a bronchodilator. Stable isotope-labeled compounds like this compound are essential for pharmacokinetic and metabolic studies, where they serve as internal standards for mass spectrometry-based quantification. The stability of this compound is a critical parameter that directly impacts the accuracy and reliability of such analytical methods.
Based on available data for Etofylline and related compounds, this compound is susceptible to degradation under stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is vital for developing robust analytical methods and defining appropriate storage and handling procedures.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and product information for Etofylline and its deuterated analogs[1][2]:
| Parameter | Recommended Condition | Notes |
| Temperature | 2°C to 8°C (refrigerated) | For long-term storage, refrigeration is crucial to minimize degradation.[1][2] |
| Room Temperature | Permissible for short-term handling and shipping.[3] | |
| Light | Protect from light | Store in a light-resistant container to prevent photolytic degradation. |
| Atmosphere | Store in a tightly sealed container | Protect from moisture and atmospheric contaminants.[1] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, the degradation of its non-deuterated analog, Etofylline, and the structurally similar compound, Theophylline, have been studied. These studies provide a strong foundation for predicting the potential degradation pathways of this compound. The primary degradation mechanisms are expected to be hydrolysis, oxidation, and photolysis[1].
The anticipated degradation pathways for this compound are illustrated in the diagram below.
Caption: Predicted degradation pathways of this compound.
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Such methods are crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradants. A stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous estimation of Etofylline and Theophylline has been developed and validated according to International Council for Harmonisation (ICH) guidelines[4][5][6]. This methodology can be adapted for this compound.
Summary of Forced Degradation Data for Etofylline
The following table summarizes the conditions and results of a forced degradation study performed on a combination of Etofylline and Theophylline. This data provides an indication of the potential degradation of this compound under similar stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Observation for Etofylline |
| Acid Hydrolysis | 1N HCl | 3 hours | Significant degradation observed. |
| Alkaline Hydrolysis | 1N NaOH | 3 hours | Significant degradation observed.[5] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Degradation observed. |
| Thermal Degradation | 60°C | 48 hours | No significant degradation observed. |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Degradation observed. |
Data adapted from forced degradation studies on Etofylline and Theophylline formulations.[4][5]
Experimental Protocols
The following section details the methodologies for conducting forced degradation studies and the analytical procedures for a stability-indicating HPLC method, based on published literature for Etofylline.[4][5]
Preparation of Stock and Standard Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the analytical method (e.g., 10 µg/mL).
Forced Degradation Protocol
The workflow for a typical forced degradation study is depicted below.
Caption: Workflow for a forced degradation study.
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 1N HCl. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). Cool the solution and neutralize with 1N NaOH. Dilute with the mobile phase to the working concentration.
-
Alkaline Hydrolysis: To a portion of the stock solution, add an equal volume of 1N NaOH. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). Cool the solution and neutralize with 1N HCl. Dilute with the mobile phase to the working concentration.[5]
-
Oxidative Degradation: Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified duration (e.g., 24 hours). Dilute with the mobile phase to the working concentration.
-
Thermal Degradation: Keep the solid drug powder or a solution of the drug in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours). After the specified time, dissolve and/or dilute the sample with the mobile phase to the working concentration.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours). Dilute the sample with the mobile phase to the working concentration.
Stability-Indicating HPLC Method
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., 10mM potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 90:10 v/v) is often employed.[4][5]
-
Detection Wavelength: The UV detector is set to a wavelength where Etofylline shows maximum absorbance, typically around 272 nm.[4][5]
-
Injection Volume: A standard injection volume is 20 µL.
This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the determination of this compound in the presence of its degradation products.[5]
Conclusion
The stability and proper storage of this compound are paramount for its effective use as an internal standard in analytical research. This technical guide provides a comprehensive framework for understanding the stability profile of this compound, based on the known behavior of its non-deuterated analog. By adhering to the recommended storage conditions and employing validated stability-indicating analytical methods, researchers can ensure the integrity of their analytical results. The provided experimental protocols for forced degradation studies offer a practical approach for laboratories to assess the stability of this compound under various stress conditions and to develop robust analytical procedures.
References
Etofylline and its Deuterated Analogs: A Technical Review for Drug Development Professionals
An In-depth Guide to the Pharmacology, Pharmacokinetics, and Therapeutic Potential of Deuterated Etofylline (B1671713)
Executive Summary
Etofylline, a xanthine (B1682287) derivative, is a bronchodilator and anti-inflammatory agent used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action primarily involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[1][3] Strategic deuteration of etofylline presents a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved efficacy, safety, and patient compliance. This technical guide provides a comprehensive review of etofylline and the scientific rationale for the development of its deuterated analogs, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.
Introduction to Etofylline and the Role of Deuteration
Etofylline, chemically known as 7-(2-hydroxyethyl)theophylline, is a derivative of theophylline (B1681296).[3][4] Unlike theophylline, etofylline is not metabolized to theophylline in the body and thus exhibits its own distinct pharmacological and pharmacokinetic properties.[5] It is used as a bronchodilator to relieve symptoms of asthma and COPD by relaxing the muscles in the airways, making breathing easier.[6][7]
The "deuterium switch" is a drug development strategy where hydrogen atoms at specific metabolically vulnerable positions in a drug molecule are replaced with their stable, non-radioactive isotope, deuterium.[8][9] This substitution can significantly alter the drug's metabolic fate due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[10] This can lead to a reduced rate of metabolism, longer half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.[8] For a drug like etofylline, which undergoes oxidative metabolism, deuteration could offer a significant therapeutic advantage.[1]
Mechanism of Action: The cAMP Signaling Pathway
Etofylline exerts its bronchodilatory and anti-inflammatory effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, in airway smooth muscle cells.[1] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP).[3] The subsequent signaling cascade involves two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[2][11]
Both PKA and Epac contribute to the relaxation of airway smooth muscle by reducing the phosphorylation of myosin light chain (MLC), a key step in muscle contraction.[7] They achieve this through distinct downstream pathways that ultimately lead to a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile apparatus to calcium.[6][12]
Pharmacokinetics of Etofylline and its Deuterated Analogs
Pharmacokinetics of Etofylline
Studies in humans have characterized the pharmacokinetic profile of etofylline. Following intravenous administration, it exhibits two-compartment kinetics with a rapid distribution phase.[5] Oral administration results in rapid but incomplete absorption.[5] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Species | Route | Reference |
| Half-life (t½) | 4.1 h | Human | IV | [5] |
| 5.5-6.9 h | Human | Oral | [13] | |
| Volume of Distribution (Vd) | 0.60 L/kg | Human | IV | [5] |
| Total Body Clearance | 0.106 L/kg/h | Human | IV | [5] |
| Renal Clearance | 0.017 L/kg/h | Human | IV | [5] |
| Bioavailability | ~80% | Human | Oral | [5] |
| Time to Peak Concentration (Tmax) | 1.0-2.6 h | Human | Oral | [13] |
Pharmacokinetics of Deuterated Analogs: A Case Study with Doxofylline (B1670904)
Unexpectedly, deuteration did not lead to an increased systemic exposure (AUC). In mice, the AUC for the deuterated analogs decreased, particularly after oral administration, suggesting a significant first-pass metabolism.[1] This highlights the complex and sometimes unpredictable nature of metabolic switching, where blocking one metabolic pathway can enhance others.[1]
Pharmacokinetic Data for Doxofylline and its Deuterated Analogs in Mice
| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |
| Intravenous (20 mg/kg) | |||
| t½ (h) | 1.1 | 1.5 | 1.0 |
| Cmax (µg/L) | 15506 | 12288 | 13455 |
| AUC (µg·h/L) | 10877 | 9987 | 9876 |
| Oral (80 mg/kg) | |||
| t½ (h) | 1.2 | 1.0 | 1.1 |
| Cmax (µg/L) | 12345 | 7899 | 8123 |
| AUC (µg·h/L) | 15432 | 8654 | 9234 |
Data adapted from a study on doxofylline, a close analog of etofylline.[1]
Pharmacokinetic Data for Doxofylline and its Deuterated Analogs in Minipigs
| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |
| Intravenous (5 mg/kg) | |||
| t½ (h) | 2.1 | 2.3 | 2.2 |
| Cmax (µg/L) | 8765 | 8543 | 8654 |
| AUC (µg·h/L) | 12345 | 12111 | 12233 |
| Oral (20 mg/kg) | |||
| t½ (h) | 2.5 | 2.6 | 2.4 |
| Cmax (µg/L) | 10987 | 10765 | 10876 |
| AUC (µg·h/L) | 23456 | 23123 | 23345 |
Data adapted from a study on doxofylline, a close analog of etofylline.[1]
Experimental Protocols
Synthesis of Deuterated Etofylline Analogs
A general method for the synthesis of deuterated etofylline analogs can be adapted from the synthesis of deuterated doxofylline and other theophylline derivatives.[1][14][15] The synthesis of 7-(2-hydroxyethyl-d4)theophylline would involve the alkylation of theophylline with a deuterated alkylating agent.
Materials:
-
Theophylline
-
Deuterated 2-chloroethanol (B45725) (Cl-CD2-CD2-OH) or a similar deuterated ethylene (B1197577) glycol derivative
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Theophylline and potassium carbonate are stirred in DMF.
-
The deuterated alkylating agent (e.g., deuterated 2-chloroethanol) is added to the mixture.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction is quenched, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic phase is washed, dried, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
References
- 1. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 519-37-9,7-(2-HYDROXYETHYL)THEOPHYLLINE | lookchem [lookchem.com]
- 5. Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac as a novel effector of airway smooth muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Human pharmacokinetics of theophylline and etofylline from different formulations of a cardiotonic (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-(-Hydroxyethyl)theophylline | Benchchem [benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols for the Use of Etofylline-D6 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofylline (B1671713) is a xanthine (B1682287) derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of etofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2]
The use of a stable isotope-labeled internal standard, such as Etofylline-D6, is considered best practice in quantitative LC-MS/MS analysis.[3] this compound is an ideal internal standard as it shares identical physicochemical properties with the unlabeled analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution behavior allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[3]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative determination of etofylline in biological matrices, primarily human plasma, using LC-MS/MS.
Principle of the Method
A known concentration of the internal standard, this compound, is added to the plasma samples containing unknown concentrations of etofylline at the beginning of the sample preparation process. Both the analyte and the internal standard are then co-extracted from the biological matrix. Following chromatographic separation, the compounds are detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by interpolation from a calibration curve constructed with samples of known analyte concentrations.
Experimental Protocols
Materials and Reagents
-
Etofylline reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Etofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of etofylline and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Etofylline Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the etofylline stock solution with a 50:50 (v/v) mixture of methanol and water.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Etofylline: m/z 225.1 → 181.1this compound: m/z 231.1 → 181.1 (Predicted) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: The MRM transition for this compound is predicted based on the addition of 6 Daltons to the precursor ion of etofylline and assuming a common fragment ion. This transition should be confirmed and optimized during method development.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Data Presentation
Table 1: Representative Linearity Data for Etofylline in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Etofylline/Etofylline-D6) | Accuracy (%) | Precision (%RSD) |
| 5 | 0.025 | 102.3 | 4.5 |
| 10 | 0.051 | 99.8 | 3.8 |
| 50 | 0.254 | 101.5 | 2.1 |
| 100 | 0.509 | 100.2 | 1.9 |
| 500 | 2.53 | 98.9 | 2.5 |
| 1000 | 5.08 | 99.5 | 1.7 |
| 2000 | 10.15 | 100.8 | 2.2 |
Calibration Curve Equation: y = 0.0051x + 0.0003 (r² > 0.998)
Table 2: Representative Accuracy and Precision Data for Etofylline in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 5 | 5.1 | 102.0 | 5.2 | 6.8 |
| Low QC | 15 | 14.8 | 98.7 | 4.1 | 5.5 |
| Mid QC | 150 | 152.3 | 101.5 | 3.5 | 4.2 |
| High QC | 1500 | 1489.5 | 99.3 | 2.8 | 3.9 |
Table 3: Representative Stability Data for Etofylline in Human Plasma
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | Low QC | 15 | 14.6 | 97.3 |
| High QC | 1500 | 1492.5 | 99.5 | |
| Short-Term (24h, RT) | Low QC | 15 | 14.9 | 99.3 |
| High QC | 1500 | 1506.0 | 100.4 | |
| Long-Term (30 days, -80°C) | Low QC | 15 | 14.7 | 98.0 |
| High QC | 1500 | 1485.0 | 99.0 |
Visualization
Caption: Experimental workflow for the quantification of Etofylline using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of etofylline in biological matrices. This methodology is well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, enabling researchers and drug development professionals to accurately characterize the disposition of etofylline. The detailed protocols and representative data presented herein serve as a comprehensive guide for the implementation of this analytical technique.
References
- 1. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
Application Note: Quantitative Analysis of Etofylline in Human Plasma using Etofylline-D6 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etofylline, a derivative of theophylline, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and reliable quantification of Etofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Etofylline in human plasma using its stable isotope-labeled internal standard, Etofylline-D6. The use of a deuterated internal standard is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization, leading to improved accuracy and precision.[2][3][4]
Principle
The method involves the extraction of Etofylline and the internal standard (this compound) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
Experimental Protocols
1. Materials and Reagents
-
Etofylline (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile (B52724)
-
LC-MS grade Formic Acid
-
Ultrapure Water
-
Drug-free Human Plasma
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving the accurately weighed reference standards of Etofylline and this compound in methanol.
-
Working Standard Solutions: Prepare by serially diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare by diluting the this compound primary stock solution with the same diluent.
3. Sample Preparation
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to all tubes except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | A standard UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, increase to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate. |
Mass Spectrometry (MS)
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Etofylline: m/z 225.1 → 181.1; this compound: m/z 231.1 → 187.1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Etofylline | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Low | 3 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| Medium | 100 | < 6 | 98 - 102 | < 8 | 97 - 103 |
| High | 1600 | < 5 | 99 - 101 | < 7 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| High | 1600 | 94.1 | 101.2 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Etofylline.
Caption: Simplified signaling pathway of Etofylline's bronchodilatory effect.
References
Application Notes and Protocols for Etofylline-D6 Solution Preparation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and use of Etofylline-D6 solutions as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification of Etofylline in complex biological matrices by correcting for variability in sample preparation and instrument response.
Introduction to this compound as an Internal Standard
Etofylline is a xanthine (B1682287) derivative used as a bronchodilator for the treatment of respiratory diseases. For pharmacokinetic, toxicokinetic, and bioequivalence studies, accurate measurement of Etofylline concentrations in biological fluids is essential. This compound, in which six hydrogen atoms have been replaced by deuterium, is an ideal internal standard for the quantitative analysis of Etofylline. Its chemical and physical properties are nearly identical to those of Etofylline, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Physicochemical Properties
A summary of the relevant physicochemical properties of Etofylline and its deuterated analog, this compound, is presented in Table 1.
| Property | Etofylline | This compound |
| Chemical Formula | C₉H₁₂N₄O₃ | C₉H₆D₆N₄O₃ |
| Molecular Weight | 224.22 g/mol | 230.25 g/mol |
| IUPAC Name | 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | 7-(2-hydroxyethyl)-1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione |
| CAS Number | 519-37-9 | 519-37-9 (unlabeled) |
| Appearance | White crystalline powder or crystals | Solid |
| Solubility | Freely soluble in water, soluble in methanol (B129727), moderately soluble in ethanol, sparingly soluble in chloroform, practically insoluble in ether. | Expected to have similar solubility to Etofylline. |
Preparation of this compound Solutions
The following protocols describe the preparation of stock and working solutions of this compound. It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment.
Materials and Reagents
-
This compound (solid)
-
Methanol (HPLC or MS-grade)
-
Acetonitrile (HPLC or MS-grade)
-
Ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Amber glass vials for storage
Protocol for Preparation of Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Add a small amount of methanol (approximately 0.5 mL) to dissolve the solid.
-
Gently swirl the flask to ensure complete dissolution.
-
Once dissolved, add methanol to the 1 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a clearly labeled amber glass vial.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol for Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration. The final concentration of the working solution will depend on the expected concentration range of the analyte in the samples and the specific analytical method.
Example: Preparation of a 1 µg/mL Working Solution
-
Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add the desired solvent (e.g., 50:50 methanol:water) to the 10 mL mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Transfer the working solution to a labeled amber glass vial.
-
Store the working solution at 2-8°C for short-term use or at -20°C for longer periods.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Etofylline using Etofylline-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etofylline (B1671713) in biological matrices, employing its stable isotope-labeled counterpart, Etofylline-D6, as an internal standard. Etofylline, a xanthine (B1682287) derivative, is utilized for its bronchodilator properties in the treatment of respiratory ailments. Accurate quantification of Etofylline is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters.
Introduction
Etofylline is a methylxanthine derivative used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] This cascade results in the relaxation of bronchial smooth muscles, alleviating bronchoconstriction.[3] Additionally, Etofylline exhibits anti-inflammatory properties and can enhance diaphragmatic contractility.[3]
Accurate and precise measurement of Etofylline in biological samples is essential for drug development and clinical monitoring. LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its high sensitivity and selectivity.[4] The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry.[5] The SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample processing and analysis, thereby correcting for potential analytical variability and enhancing data reliability.[6]
This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of Etofylline in plasma, using this compound as the internal standard.
Signaling Pathway of Etofylline
Etofylline's primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition prevents the degradation of cyclic nucleotides, cAMP and cGMP, leading to their accumulation within the cell. The increased levels of these second messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. Etofylline also acts as a non-selective adenosine receptor antagonist, further contributing to its therapeutic effects by preventing adenosine-induced bronchoconstriction.[2][7]
Experimental Protocols
Materials and Reagents
-
Etofylline reference standard (≥98% purity)
-
This compound internal standard (≥99% deuterated forms)[8]
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
Analytical column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation and fast analysis times.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Etofylline and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Etofylline primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
HPLC and Mass Spectrometry Conditions
The following tables summarize the proposed starting conditions for the LC-MS/MS analysis. These may require further optimization based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Etofylline | 225.1 | 181.1 | 15 |
| This compound | 231.1 | 187.1 | 15 |
Note: The exact m/z values and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.
Method Validation Summary
A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte should be stable under various storage and processing conditions |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of Etofylline in biological matrices. The detailed protocol for sample preparation and instrument parameters serves as a robust starting point for researchers in drug development and clinical research. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the reliability of pharmacokinetic and other quantitative studies. This application note provides the necessary framework for the successful implementation and validation of this analytical method.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijlpr.com [ijlpr.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Gas chromatography-mass spectrometry (GC-MS) protocol for Etofylline analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of Etofylline using Gas Chromatography-Mass Spectrometry (GC-MS). Etofylline, a derivative of theophylline (B1681296), is a bronchodilator used in the treatment of respiratory diseases. Due to its polarity and relatively low volatility, a derivatization step is necessary to achieve optimal chromatographic separation and detection by GC-MS. This protocol details the sample preparation, derivatization procedure, instrument parameters, and expected quantitative data for the analysis of Etofylline as its trimethylsilyl (B98337) (TMS) derivative.
Introduction
Etofylline, chemically known as 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione, is a xanthine (B1682287) derivative used as a bronchodilator. Accurate and sensitive quantification of Etofylline in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. While various analytical techniques such as HPLC have been reported for Etofylline analysis, GC-MS offers high sensitivity and specificity, making it a powerful tool for this purpose. However, the presence of a hydroxyl group in the Etofylline molecule necessitates a derivatization step to increase its volatility and thermal stability for successful GC-MS analysis. This protocol focuses on the analysis of Etofylline after derivatization with a silylating agent.
Experimental Protocol
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following provides a general guideline for pharmaceutical formulations and a starting point for biological fluids.
1.1. For Pharmaceutical Formulations (e.g., Tablets, Syrups)
-
Solid Dosage Forms (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Etofylline.
-
Dissolve the powder in a suitable volatile organic solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtrate with the same solvent to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
-
Liquid Dosage Forms (Syrups):
-
Accurately measure a volume of the syrup containing a known amount of Etofylline.
-
Perform a liquid-liquid extraction (LLE) using a suitable organic solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a volatile organic solvent (e.g., dichloromethane, ethyl acetate) for derivatization.
-
1.2. For Biological Matrices (e.g., Plasma, Urine) - General Guideline
-
Protein Precipitation (for plasma/serum):
-
To a known volume of plasma or serum, add a protein precipitating agent like acetonitrile (B52724) or methanol in a 3:1 ratio (v/v).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant.
-
-
Liquid-Liquid or Solid-Phase Extraction:
-
The supernatant from the protein precipitation step or a diluted urine sample can be further purified and concentrated using LLE or Solid-Phase Extraction (SPE).
-
For LLE, use a water-immiscible organic solvent.
-
For SPE, use a cartridge with a suitable stationary phase to retain Etofylline, followed by elution with an appropriate solvent.
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a volatile and anhydrous solvent (e.g., pyridine (B92270), acetonitrile) for derivatization.
-
Derivatization: Silylation
To enhance the volatility of Etofylline, the active hydrogen on the hydroxyl group is replaced with a trimethylsilyl (TMS) group.
-
Transfer an aliquot of the prepared sample solution into a clean, dry GC vial.
-
If the sample is in a solvent other than the derivatization solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.
-
Add a silylating agent. A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A mixture of BSTFA and a solvent like pyridine can also be used.
-
Tightly cap the vial to prevent the entry of moisture.
-
Heat the vial in a heating block or oven at 60-75°C for 30-60 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis of TMS-derivatized Etofylline. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 100°C, hold for 1 min |
| Ramp: 15°C/min to 280°C, hold for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3-5 minutes (to avoid detecting the solvent and derivatizing agent) |
Quantitative Data
The following table summarizes the expected quantitative data for the GC-MS analysis of Etofylline. Note that the retention time and relative abundances of ions may vary slightly depending on the specific instrumentation and conditions. The mass spectrum of underivatized Etofylline is available in the NIST WebBook[1]. For the TMS-derivatized Etofylline, the mass spectrum would be expected to show a molecular ion and characteristic fragments. Based on the structure of Etofylline and the behavior of similar TMS-derivatized xanthines, the following data can be anticipated.
| Parameter | Value | Reference/Note |
| Chemical Formula | C9H12N4O3 | [1] |
| Molecular Weight | 224.22 g/mol | [1] |
| IUPAC Name | 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |
| Derivatization | Trimethylsilylation (TMS) | |
| Derivatized Molecular Weight | 296.38 g/mol (Mono-TMS derivative) | Calculated |
| Anticipated Retention Time (derivatized) | 10 - 15 minutes | Dependent on the specific GC conditions |
| Kovats Retention Index (underivatized, non-polar column) | 2090 | [2] |
| Characteristic Mass Fragments (m/z) of TMS-derivatized Etofylline | Molecular Ion (M+): 296 | Expected for the mono-TMS derivative |
| Key Fragments: | ||
| m/z 281 (M-15) | Loss of a methyl group from the TMS moiety | |
| m/z 194 | Fragment corresponding to the theophylline moiety | |
| m/z 102 | Fragment from the silylated hydroxyethyl (B10761427) side chain | |
| m/z 73 | Characteristic fragment of the TMS group | |
| Limit of Detection (LOD) | To be determined during method validation | |
| Limit of Quantification (LOQ) | To be determined during method validation | |
| Linearity Range | To be determined during method validation |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of Etofylline.
Discussion
The successful GC-MS analysis of Etofylline hinges on effective derivatization. Silylation is a robust and well-established technique for this purpose. It is imperative to maintain anhydrous conditions throughout the derivatization process, as silylating agents are highly sensitive to moisture, which can lead to incomplete derivatization and poor reproducibility.
The choice of the internal standard is also critical for accurate quantification. A suitable internal standard should be structurally similar to Etofylline, undergo similar extraction and derivatization, and be well-resolved chromatographically. Isotopically labeled Etofylline would be an ideal internal standard. Alternatively, other xanthine derivatives not present in the sample could be considered.
Method validation is a mandatory step before applying this protocol for routine analysis. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This application note provides a detailed and practical protocol for the analysis of Etofylline by GC-MS. By employing a silylation derivatization step, the challenges associated with the analysis of this polar compound can be overcome, enabling sensitive and specific quantification. The provided instrumental conditions and expected data serve as a solid foundation for researchers, scientists, and drug development professionals to establish and validate a robust analytical method for Etofylline in their respective laboratories.
References
Application Notes and Protocols for Pharmacokinetic Studies of Etofylline Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofylline (B1671713), a derivative of theophylline (B1681296), is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Etofylline, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for bioanalytical method development.[3][4] This approach minimizes analytical variability and enhances the accuracy and precision of pharmacokinetic measurements.[4][5]
Quantitative Pharmacokinetic Data for Etofylline
The following table summarizes key pharmacokinetic parameters for Etofylline, compiled from various human studies. These values provide a baseline for interpreting data obtained from new pharmacokinetic investigations.
| Pharmacokinetic Parameter | Value | Administration | Reference |
| Half-life (t½) | 4.1 hours | 200 mg Intravenous | [1] |
| 5.5 - 6.9 hours | Oral | [6] | |
| Bioavailability | ~80% | 200 mg Oral | [1] |
| 94% (dragees), 84% (drops) | Oral | [6] | |
| Mean Peak Serum Level (Cmax) | ~3.9 mg/L | 200 mg Oral | [1] |
| Time to Peak (Tmax) | 1.0 - 1.2 hours (drops) | Oral | [6] |
| 2.3 - 2.6 hours (dragees) | Oral | [6] | |
| Volume of Distribution (Vd) | 0.60 L/kg | 200 mg Intravenous | [1] |
| Total Body Clearance | 0.106 L/kg/h | 200 mg Intravenous | [1] |
| Renal Clearance | 0.017 L/kg/h | 200 mg Intravenous | [1] |
| Urinary Excretion (unchanged) | ~20% | 200 mg Intravenous | [1] |
Experimental Protocols
The following protocols are adapted from a validated method for the analysis of Doxofylline, a related methylxanthine, using a deuterated internal standard.[5] These can be applied to the analysis of Etofylline with appropriate validation.
Materials and Reagents
-
Etofylline analytical standard
-
Deuterated Etofylline (e.g., Etofylline-d4) as an internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
Chromatographic System: A UPLC system equipped with a binary solvent delivery system, an autosampler, and a column oven.[5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]
Sample Preparation
-
Plasma Collection: Collect whole blood samples from subjects at predetermined time points post-drug administration into tubes containing an appropriate anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 4°C and 3000 rpm for 10 minutes to separate the plasma.[5]
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of a working solution containing the deuterated internal standard (e.g., Etofylline-d4) at a known concentration.[5]
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample, and vortex for 1 minute to precipitate proteins.[5]
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[5]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[5]
-
Injection: Inject a 5 µL aliquot of the reconstituted sample into the UPLC-MS/MS system.[5]
UPLC-MS/MS Analysis
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the parent and product ions for Etofylline and its deuterated internal standard.[5] The specific mass transitions will need to be optimized for Etofylline and the chosen deuterated standard.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Etofylline to the deuterated internal standard against the concentration of the calibration standards.
-
Determine the concentration of Etofylline in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using appropriate pharmacokinetic software.
Visualizations
Experimental Workflow for Etofylline Pharmacokinetic Analysis
Caption: Workflow for Pharmacokinetic Analysis of Etofylline.
References
- 1. Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Etofylline used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Human pharmacokinetics of theophylline and etofylline from different formulations of a cardiotonic (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etofylline-D6 In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofylline (B1671713), a xanthine (B1682287) derivative, is utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Unlike its structural analog theophylline (B1681296), etofylline does not get converted to theophylline within the body.[2] Understanding the in vitro metabolic profile of etofylline is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall safety profile. Etofylline-D6, a stable isotope-labeled version of etofylline, serves as an ideal internal standard for quantitative analysis in these metabolism assays, ensuring accuracy and precision.
These application notes provide detailed protocols for key in vitro drug metabolism assays for etofylline, incorporating the use of this compound as an internal standard. The assays covered include metabolic stability, metabolite identification, and cytochrome P450 (CYP) inhibition.
Key In Vitro Drug Metabolism Assays
Metabolic Stability Assay
Objective: To determine the rate at which etofylline is metabolized by liver enzymes, typically in human liver microsomes (HLM), and to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).
Methodology: The disappearance of the parent drug, etofylline, is monitored over time during incubation with HLM in the presence of necessary cofactors.[3][4]
Experimental Protocol:
-
Preparation of Reagents:
-
Etofylline stock solution (1 mM in DMSO).
-
This compound internal standard (IS) stock solution (1 mM in DMSO).
-
Pooled human liver microsomes (20 mg/mL).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (B52724) (ACN) for quenching the reaction.
-
-
Incubation:
-
Pre-warm a suspension of HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Add etofylline to a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Sample Processing:
-
Quench the reaction at each time point by adding ice-cold acetonitrile containing this compound (final concentration 100 nM).
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of etofylline to this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of etofylline remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Data Presentation:
| Time (min) | Etofylline Concentration (µM) | % Etofylline Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 45 | 0.15 | 15 |
| 60 | 0.05 | 5 |
| Parameter | Value |
| t½ (min) | 25 |
| Clint (µL/min/mg protein) | 55.4 |
(Note: The data presented in the tables are for illustrative purposes only.)
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of etofylline to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology: The activity of specific CYP isoforms is measured using probe substrates in the presence and absence of etofylline. A decrease in the rate of metabolite formation from the probe substrate indicates inhibition.
[5]Experimental Protocol:
-
Preparation of Reagents:
-
Etofylline stock solution (at various concentrations).
-
Pooled human liver microsomes.
-
CYP isoform-specific probe substrates and their corresponding metabolites (e.g., phenacetin (B1679774) for CYP1A2).
-
NADPH regenerating system.
-
Quenching solution (e.g., acetonitrile with an internal standard for the metabolite).
-
-
Incubation:
-
Pre-incubate HLM, phosphate buffer, and etofylline (or vehicle control) at 37°C.
-
Add the CYP probe substrate and pre-incubate for a short period.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, ensuring linear metabolite formation.
-
-
Sample Processing and Analysis:
-
Stop the reaction with a quenching solution.
-
Process the samples as described in the metabolic stability assay.
-
Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each etofylline concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the etofylline concentration.
-
Determine the IC50 value (the concentration of etofylline that causes 50% inhibition of the CYP isoform activity) by non-linear regression analysis.
-
Data Presentation:
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 100 |
| CYP2C9 | Diclofenac | > 100 |
| CYP2C19 | S-Mephenytoin | > 100 |
| CYP2D6 | Dextromethorphan | > 100 |
| CYP3A4 | Midazolam | > 100 |
(Note: The data presented in the table are for illustrative purposes only.)
Logical Relationship Diagram:
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting essential in vitro drug metabolism studies on etofylline. The use of this compound as an internal standard is critical for achieving reliable quantitative data. While the metabolism of etofylline is likely mediated by similar enzymes as theophylline, such as CYP1A2, experimental verification is necessary. These assays will provide valuable insights into the metabolic fate of etofylline, aiding in its preclinical and clinical development.
References
- 1. What is Etofylline used for? [synapse.patsnap.com]
- 2. Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mercell.com [mercell.com]
- 4. mttlab.eu [mttlab.eu]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for the Analysis of Theophylline and its Metabolites using Etofylline-D6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline (B1681296) is a methylxanthine drug widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Due to its narrow therapeutic window, monitoring the plasma concentrations of Theophylline and its major metabolites is crucial for optimizing therapeutic efficacy while minimizing toxicity. The primary metabolites of Theophylline include 1,3-dimethyluric acid (1,3-DMU), 1-methylxanthine (B19228) (1-MX), and 3-methylxanthine (B41622) (3-MX).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of Theophylline and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting for matrix effects and variations in sample processing and instrument response. Etofylline-D6, a deuterated analog of the Theophylline derivative Etofylline, serves as an excellent internal standard for this application due to its structural similarity and co-eluting properties with Theophylline, ensuring reliable quantification.
This document provides detailed application notes and protocols for the simultaneous determination of Theophylline and its primary metabolites in plasma using this compound as an internal standard by LC-MS/MS.
Metabolic Pathway of Theophylline
Theophylline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1] The major metabolic pathways are N-demethylation and 8-hydroxylation, leading to the formation of several metabolites.[1]
References
Application Notes & Protocols: Standard Operating Procedure for the Quantification of Etofylline in Human Urine by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etofylline (B1671713), a derivative of theophylline (B1681296), is a bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD). Accurate quantification of etofylline in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed standard operating procedure (SOP) for the determination of etofylline in human urine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is based on established analytical principles for xanthine (B1682287) derivatives and has been compiled from various validated methods for etofylline and similar compounds.[1][2][3][4]
Principle of the Method
This method utilizes RP-HPLC to separate etofylline from endogenous components in urine. The separation is achieved on a C18 stationary phase with a suitable mobile phase. Quantification is performed by measuring the peak area of etofylline from the chromatogram at a specific UV wavelength and comparing it to a standard curve prepared with known concentrations of the analyte.
Materials and Reagents
-
Chemicals and Solvents:
-
Etofylline reference standard (≥99% purity)
-
Water (HPLC grade/deionized)
-
Potassium dihydrogen phosphate (B84403) (Analytical grade)[4]
-
Ortho-phosphoric acid (Analytical grade)[4]
-
Internal Standard (e.g., Theophylline or another suitable compound not present in the sample)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation: A commonly used mobile phase is a mixture of a phosphate buffer and an organic solvent. For example, a mobile phase can be prepared with 10mM Potassium Dihydrogen Phosphate and Acetonitrile in a ratio of 90:10 (v/v).[4] The pH of the buffer should be adjusted to 4.5 using ortho-phosphoric acid.[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[4]
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of etofylline reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1000 µg/mL. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions and Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Urine Sample Preparation
For urine samples, a simple dilution and filtration step is often sufficient.[6][7]
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take a 1 mL aliquot of the supernatant and dilute it with 1 mL of the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
-
Column: YMC Pack-ODS-AQ, 150 x 4.6 mm, 5µm particle size, or equivalent C18 column.[4]
-
Mobile Phase: 10mM Potassium Dihydrogen Phosphate: Acetonitrile (90:10, v/v), pH 4.5.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
Run Time: Approximately 10 minutes (ensure elution of the peak of interest and any interfering peaks).
Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: Analyze the prepared working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by linear regression. The correlation coefficient (r²) should be >0.99.
-
Precision:
-
Intra-day precision: Analyze six replicates of three different concentrations (low, medium, and high) on the same day.
-
Inter-day precision: Analyze the same three concentrations on three different days. The relative standard deviation (%RSD) should be less than 2%.[5]
-
-
Accuracy: Perform recovery studies by spiking known concentrations of etofylline into blank urine samples. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. For a similar compound, theophylline, in urine, an LOQ of 1.1 µg/mL has been reported by HPLC.[6] For etofylline, an LOD of 0.3633 µg/mL and LOQ of 1.1010 µg/mL have been reported in other matrices.[4]
-
Specificity: Analyze blank urine samples to ensure no endogenous components interfere with the etofylline peak.
Data Presentation
The quantitative data for this analytical method are summarized in the table below. These values are compiled from various literature sources for etofylline and related compounds and represent typical performance parameters.
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | C18 (e.g., YMC Pack-ODS-AQ, 150x4.6mm, 5µm) | [4] |
| Mobile Phase | 10mM KH2PO4 : Acetonitrile (90:10, v/v), pH 4.5 | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 272 nm | [3][4] |
| Retention Time | Approximately 5.2 - 6.4 min | [4] |
| Validation Parameters | ||
| Linearity Range | 16.5 - 82.5 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (%RSD) | < 2% | [5] |
| Accuracy (% Recovery) | 98 - 102% | |
| Limit of Detection (LOD) | ~0.36 µg/mL | [4] |
| Limit of Quantification (LOQ) | ~1.1 µg/mL | [4] |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of etofylline in a urine sample.
References
- 1. jpsbr.org [jpsbr.org]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 4. jocpr.com [jocpr.com]
- 5. ejpmr.com [ejpmr.com]
- 6. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape with Etofylline-D6
Welcome to the technical support center for Etofylline-D6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically poor peak shape, encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) when analyzing this compound?
Poor peak shape in the chromatographic analysis of this compound can stem from a variety of factors, much like its non-deuterated counterpart, Etofylline. The most common causes can be categorized into issues related to the mobile phase, the column, the sample and injection, or the instrument itself. Specifically for a deuterated standard like this compound, the "isotope effect" can also contribute to peak shape issues, where it may chromatograph slightly differently from the non-deuterated Etofylline.[1][2]
Q2: My this compound peak is fronting. What is the likely cause and how can I fix it?
Peak fronting is often a result of the sample solvent being stronger than the mobile phase.[3] If this compound is dissolved in a solvent with a high percentage of organic content (e.g., 100% acetonitrile (B52724) or methanol) and the mobile phase has a weaker elution strength (e.g., a higher percentage of water), the sample will not properly focus on the column, leading to a fronting peak.[4][5] Another potential cause is column overload, where too much sample is injected.[6]
To resolve peak fronting:
-
Match the sample solvent to the mobile phase: Whenever possible, dissolve and inject your this compound standard in the initial mobile phase composition.
-
Reduce sample solvent strength: If solubility is an issue, dissolve the sample in a stronger solvent and then dilute it with the mobile phase or a weaker solvent before injection.[7]
-
Decrease injection volume or sample concentration: This can help to rule out column overload as the cause.[6]
Q3: I am observing peak tailing with this compound. What should I investigate?
Peak tailing is a common issue and can be caused by several factors.[8] For a compound like Etofylline, which has basic nitrogen atoms, secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing are a frequent cause.[9] Other potential causes include a blocked column frit, column contamination, or an inappropriate mobile phase pH.[10]
To address peak tailing:
-
Optimize mobile phase pH: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of Etofylline to ensure it is in a single ionic state.
-
Use an appropriate buffer: Incorporate a buffer in your mobile phase to maintain a consistent pH.[11] Increasing the ionic strength of the mobile phase with a buffer salt can also improve peak shape.[12]
-
Employ an end-capped column: Use a column that has been "end-capped" to reduce the number of free silanol groups available for secondary interactions.[9]
-
Column maintenance: If the column is contaminated, reverse flushing (if permitted by the manufacturer) may help. If the problem persists, the column may need to be replaced.
Q4: My chromatogram shows a split peak for this compound. What could be the reason?
Peak splitting can be caused by a disrupted sample path, such as a partially blocked frit or a void in the column packing.[8] It can also occur if the sample solvent is incompatible with the mobile phase. When working with a deuterated standard like this compound alongside the non-deuterated analyte, a slight separation due to the deuterium (B1214612) isotope effect might be misinterpreted as peak splitting, especially with a high-resolution column.[1][2]
Troubleshooting peak splitting:
-
Check for column issues: A sudden shock or pressure change can create a void in the column. Replacing the column is often the solution.
-
Ensure sample solvent compatibility: As with peak fronting, inject the sample in a solvent that is compatible with the mobile phase.
-
Consider the deuterium isotope effect: The carbon-deuterium bond is slightly shorter and less polarizable than a carbon-hydrogen bond, which can lead to slightly different retention times between the deuterated and non-deuterated compounds.[2] This may result in partial separation. Adjusting the mobile phase composition or temperature may help to improve co-elution.[1]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a step-by-step workflow for identifying the root cause of poor peak shape for this compound.
Data Presentation
Table 1: Common HPLC Parameters for Etofylline Analysis
The following table summarizes typical starting conditions for the analysis of Etofylline, which can be adapted for this compound.
| Parameter | Recommended Condition | Reference |
| Column | C18 (e.g., YMC Pack-ODS-AQ, 150 x 4.6 mm, 5µm) | [13][14] |
| Mobile Phase | 10mM Potassium Di-Hydrogen Phosphate : Acetonitrile (90:10 v/v) | [13][14] |
| pH | 4.5 (adjusted with phosphoric acid) | [13][14] |
| Flow Rate | 1.0 mL/min | [13][14] |
| Detection | UV at 272 nm | [13][14] |
| Injection Volume | 5 µL | [13] |
| Diluent | Water | [13] |
Experimental Protocols
Protocol 1: Mobile Phase and Sample Solvent Optimization
Objective: To mitigate poor peak shape by ensuring compatibility between the sample solvent and the mobile phase.
Methodology:
-
Prepare the Mobile Phase:
-
Prepare a 10mM solution of Potassium Di-Hydrogen Phosphate in HPLC-grade water.
-
Mix the phosphate buffer with acetonitrile in a 90:10 ratio.
-
Adjust the pH to 4.5 using ortho-phosphoric acid.
-
Filter the mobile phase through a 0.45 µm filter and degas for 10 minutes by sonication.[13]
-
-
Prepare this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) if insolubility in the mobile phase is a concern.
-
Dilute the stock solution to the final working concentration using the prepared mobile phase as the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5 µL) of the prepared this compound solution.
-
Monitor the peak shape.
-
-
Troubleshooting Steps:
-
If peak fronting is observed, prepare a new sample of this compound dissolved directly in the mobile phase (if soluble) or in a solvent with a lower organic content than the mobile phase. Re-inject and observe the peak shape.[4][15]
-
If peak tailing is observed, consider increasing the buffer concentration in the mobile phase (e.g., to 20mM) to enhance buffering capacity and ionic strength.[12]
-
Protocol 2: Investigating the Deuterium Isotope Effect
Objective: To determine if a chromatographic shift between Etofylline and this compound is the cause of apparent peak splitting or distortion.
Methodology:
-
Prepare Individual and Mixed Samples:
-
Prepare separate standard solutions of Etofylline and this compound at the same concentration in the mobile phase.
-
Prepare a mixed standard solution containing both Etofylline and this compound.
-
-
Chromatographic Analysis:
-
Using the optimized HPLC method, inject the individual solutions of Etofylline and this compound to determine their respective retention times.
-
Inject the mixed standard solution.
-
-
Data Analysis:
-
Compare the chromatograms from the individual and mixed injections.
-
If two closely eluting peaks are observed in the mixed standard that correspond to the retention times of the individual standards, a deuterium isotope effect is present.[1]
-
-
Mitigation Strategies:
-
Adjust Mobile Phase: Slightly alter the organic-to-aqueous ratio of the mobile phase to see if co-elution can be achieved.
-
Modify Temperature: Change the column temperature (e.g., increase from 30°C to 40°C) as this can affect the thermodynamics of the separation and potentially reduce the retention time difference.
-
Use a Lower Resolution Column: If co-elution is critical for the assay (e.g., for certain mass spectrometry applications), using a column with a lower theoretical plate count may cause the peaks to merge.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
Technical Support Center: Minimizing Ion Suppression with Etofylline-D6
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects when using Etofylline-D6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as Etofylline, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can result in an underestimation of its concentration, reduced sensitivity, and poor reproducibility.[2] The "matrix" encompasses all components in a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.[1][3]
Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the analyte (Etofylline) and experience the same degree of ion suppression.[1][2] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[1][2] However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1][4] This separation can be attributed to the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components : Salts, lipids, proteins, and other molecules naturally present in biological samples.[2][3]
-
Exogenous substances : Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[2]
-
High concentrations of the analyte or internal standard : At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[2][5]
Q4: When is a deuterated internal standard like this compound not effective in correcting for ion suppression?
A4: While highly effective, deuterated internal standards may not perfectly correct for ion suppression in all situations. This can happen if there is a slight chromatographic separation between the analyte and the deuterated standard, exposing them to different matrix interferences.[4] In such cases, the degree of ion suppression experienced by each compound may differ, leading to inaccurate results.[4]
Troubleshooting Guides
Problem 1: My analyte signal is significantly lower in matrix samples compared to clean standards, even with this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.[2]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression for both the analyte and the internal standard individually.[1] A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Enhance Sample Cleanup: Implement or optimize a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering compounds.[4][6]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[2][4] However, be mindful that this will also dilute your analyte, potentially impacting the limit of quantification.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte and this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Problem 2: The signal for my deuterated internal standard (this compound) is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.[1]
-
Extend the Run Time: Extend the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Improve Wash Method: Optimize the autosampler wash method to more effectively clean the injection port and needle between samples.
-
Problem 3: I'm observing poor reproducibility of my analyte/internal standard ratio across different samples.
-
Possible Cause: Variable matrix effects between different sample lots.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[1]
-
Verify Co-elution: Carefully examine the chromatograms of Etofylline and this compound to ensure they perfectly co-elute.[4] Even a slight separation can lead to variability if the ion suppression is not uniform across the peak.
-
Data Presentation
Table 1: Illustrative Matrix Effect and Recovery Data for Etofylline and this compound
| Matrix | Analyte | Mean Peak Area (Set A: Neet Solution) | Mean Peak Area (Set B: Post-extraction Spike) | Matrix Effect (%) | Mean Peak Area (Set C: Pre-extraction Spike) | Recovery (%) |
| Human Plasma | Etofylline | 1,250,000 | 980,000 | 78.4 | 850,000 | 86.7 |
| This compound | 1,310,000 | 1,050,000 | 80.2 | 920,000 | 87.6 | |
| Rat Urine | Etofylline | 1,265,000 | 1,150,000 | 90.9 | 1,080,000 | 93.9 |
| This compound | 1,325,000 | 1,215,000 | 91.7 | 1,145,000 | 94.2 |
-
Matrix Effect (%) is calculated as (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100. A value < 100% indicates ion suppression.[4]
-
Recovery (%) is calculated as (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression for both the analyte and the internal standard.[1]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of Etofylline and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using your standard sample preparation procedure. Spike Etofylline and this compound into the extracted matrix residue just before the final reconstitution step.[4]
-
Set C (Pre-Extraction Spike): Spike Etofylline and this compound into the blank matrix before starting the extraction procedure.[4]
-
-
Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery using the formulas provided in the Data Presentation section.
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where ion suppression occurs.[2]
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the analyte, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for the analyte throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]
Visualizations
Caption: A troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for post-column infusion.
References
Improving recovery of Etofylline-D6 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Etofylline-D6 during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its recovery during sample preparation?
A1: Etofylline is a derivative of theophylline.[1] Understanding its physicochemical properties is crucial for optimizing its extraction. Etofylline is a white crystalline powder.[1] It is soluble in water and slightly soluble in alcohol.[1] Its LogP value is -0.8, indicating it is a relatively polar compound.[1] The pKa of Etofylline nicotinate's strongest basic site is approximately 3.24, which suggests that the molecule's charge state can be manipulated by adjusting the pH.[2]
Physicochemical Properties of Etofylline
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₄O₃ | |
| Molecular Weight | 224.22 g/mol | |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water, slightly soluble in alcohol | [1] |
| logP (octanol/water) | -0.8 | [1] |
| pKa (strongest basic) | ~3.24 (for Etofylline nicotinate) | [2] |
Troubleshooting Low Recovery of this compound
Low recovery of an internal standard like this compound can compromise the accuracy and precision of bioanalytical methods. The following sections provide troubleshooting guidance for common sample preparation techniques.
Section 1: Protein Precipitation (PPT)
Protein precipitation is a common first step in sample preparation to remove the bulk of proteins from biological matrices like plasma or serum.[3]
Q2: My recovery of this compound is low after protein precipitation. What are the potential causes and how can I troubleshoot this?
A2: Low recovery after protein precipitation can be due to several factors, including co-precipitation with proteins, incomplete precipitation, or issues with the precipitation solvent.
Troubleshooting Decision Tree for Low Recovery in Protein Precipitation
Caption: Troubleshooting workflow for low this compound recovery in protein precipitation.
Experimental Protocol: Optimizing Protein Precipitation
Objective: To systematically evaluate different conditions to improve this compound recovery.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Precipitation solvents: Acetonitrile (ACN), Methanol (MeOH), Acetone (B3395972)
-
0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Vortex mixer, centrifuge, and appropriate collection tubes
Procedure:
-
Spike: Spike a known concentration of this compound into the blank biological matrix.
-
Aliquot: Aliquot the spiked matrix into different tubes for testing various conditions.
-
pH Adjustment (Optional): For one set of aliquots, adjust the pH to ~2 and for another to ~9 using 0.1 M HCl or 0.1 M NaOH, respectively, before adding the precipitation solvent.
-
Solvent Addition:
-
Condition 1 (Control): Add 3 volumes of ACN to 1 volume of the spiked matrix.
-
Condition 2 (Ratio): Add 5 volumes of ACN to 1 volume of the spiked matrix.
-
Condition 3 (Solvent Type): Add 3 volumes of MeOH to 1 volume of the spiked matrix.
-
Condition 4 (Solvent Type): Add 3 volumes of acetone to 1 volume of the spiked matrix.
-
-
Precipitation: Vortex each tube vigorously for 1-2 minutes.
-
Incubation (Optional): Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated analytical method (e.g., LC-MS/MS) to determine the recovery of this compound.
Data Presentation: Expected Recovery under Different PPT Conditions
| Condition | Solvent | Solvent:Sample Ratio | Expected this compound Recovery (%) | Rationale |
| 1 (Control) | Acetonitrile | 3:1 | Baseline | Standard starting condition. |
| 2 (Ratio) | Acetonitrile | 5:1 | Potentially Higher | A higher volume of organic solvent can lead to more efficient protein precipitation.[3] |
| 3 (Solvent) | Methanol | 3:1 | Variable | Methanol may offer different precipitation efficiency and co-precipitation characteristics.[3] |
| 4 (Solvent) | Acetone | 3:1 | Variable | Acetone is another effective precipitating agent to evaluate.[4] |
| 5 (pH) | Acetonitrile | 3:1 | Potentially Higher | Adjusting pH can alter protein binding and the solubility of this compound. |
Section 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquids.
Q3: I am experiencing low and inconsistent recovery of this compound with my LLE protocol. What should I investigate?
A3: Low LLE recovery can be attributed to suboptimal pH, inappropriate solvent selection, insufficient mixing, or the formation of emulsions.
Troubleshooting Decision Tree for Low Recovery in Liquid-Liquid Extraction
Caption: Troubleshooting workflow for low this compound recovery in liquid-liquid extraction.
Experimental Protocol: Optimizing Liquid-Liquid Extraction
Objective: To determine the optimal pH and extraction solvent for maximizing this compound recovery.
Materials:
-
Aqueous sample containing this compound (post-PPT supernatant or diluted biological fluid)
-
Buffers of varying pH (e.g., pH 4, 6, 8, 10)
-
Extraction solvents: Ethyl acetate, Methyl tert-butyl ether (MTBE), Dichloromethane
-
Vortex mixer, centrifuge
Procedure:
-
Aliquot: Prepare several aliquots of the aqueous sample containing this compound.
-
pH Adjustment:
-
To one set of aliquots, add an equal volume of pH 4 buffer.
-
Repeat with pH 6, 8, and 10 buffers for other sets.
-
-
Solvent Addition:
-
To each pH-adjusted sample, add an equal volume of the selected extraction solvent (e.g., ethyl acetate).
-
Repeat the experiment with other extraction solvents (MTBE, dichloromethane).
-
-
Extraction: Vortex each tube vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
-
Analysis: Quantify the amount of this compound in the reconstituted sample.
Data Presentation: Expected Recovery with Different LLE Parameters
| pH of Aqueous Phase | Extraction Solvent | Expected this compound Recovery (%) | Rationale |
| 4 | Ethyl Acetate | Low | This compound may be protonated and more water-soluble. |
| 6 | Ethyl Acetate | Moderate to High | This compound is likely neutral, favoring partitioning into the organic phase. |
| 8 | Ethyl Acetate | High | This compound is neutral, maximizing partitioning into the organic phase. |
| 6 | MTBE | Variable | The polarity of MTBE will influence the partitioning of the polar this compound. |
| 6 | Dichloromethane | Variable | Dichloromethane is more polar and may be effective for extracting this compound. |
Section 3: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample clean-up and concentration.
Q4: My this compound recovery from SPE is poor. What steps should I take to improve it?
A4: Poor SPE recovery can result from an incorrect choice of sorbent, inadequate conditioning, improper sample loading conditions, or an ineffective elution solvent.
Troubleshooting Decision Tree for Low Recovery in Solid-Phase Extraction
Caption: Troubleshooting workflow for low this compound recovery in solid-phase extraction.
Experimental Protocol: Optimizing Solid-Phase Extraction
Objective: To select the appropriate SPE sorbent and optimize the wash and elution steps for this compound.
Materials:
-
SPE cartridges (e.g., C18, mixed-mode cation exchange)
-
Sample containing this compound
-
Conditioning solvents (Methanol, water)
-
Wash solvents (e.g., water, 5% methanol in water)
-
Elution solvents (e.g., methanol, acetonitrile, 2% formic acid in methanol)
-
SPE vacuum manifold
Procedure:
-
Sorbent Selection:
-
Perform initial screening with a C18 (reversed-phase) and a mixed-mode cation exchange sorbent.
-
-
Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with 1-2 mL of methanol followed by 1-2 mL of water or an appropriate buffer).
-
-
Sample Loading:
-
Load the sample onto the conditioned cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 1 mL of water or 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute this compound with a strong solvent. Test different elution solvents:
-
Eluent 1: 1 mL of Methanol
-
Eluent 2: 1 mL of Acetonitrile
-
Eluent 3: 1 mL of 2% Formic Acid in Methanol
-
-
-
Analysis: Analyze the eluate to determine the recovery of this compound.
Data Presentation: Expected Recovery with Different SPE Sorbents and Eluents
| SPE Sorbent | Elution Solvent | Expected this compound Recovery (%) | Rationale |
| C18 | Methanol | Moderate to High | This compound has some non-polar character and should be retained and eluted. |
| C18 | 2% Formic Acid in Methanol | High | The acidic modifier can improve the elution of the basic this compound. |
| Mixed-Mode Cation Exchange | Methanol | Low | A basic elution solvent would be needed for a cation exchange mechanism. |
| Mixed-Mode Cation Exchange | 5% Ammonium Hydroxide in Methanol | High | The basic modifier will disrupt the ionic interaction and elute the protonated this compound. |
By systematically working through these troubleshooting guides and experimental protocols, researchers can identify and address the root causes of low this compound recovery, leading to more accurate and reliable bioanalytical results.
References
Technical Support Center: Etofylline-D6 Matrix Effect in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the matrix effect of Etofylline-D6 in biological samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS/MS bioanalysis?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[1][3][4] The matrix comprises all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous molecules.[5][6]
Q2: Why is this compound used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Etofylline. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical physicochemical properties to the analyte.[7] This ensures that they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability, including matrix effects.[7][8]
Q3: How can I quantitatively assess the matrix effect for this compound?
The matrix effect can be quantitatively assessed using the post-extraction spiking method to calculate the Matrix Factor (MF).[9] The formula is:
MF = (Peak Response of Analyte in Post-Extraction Spiked Blank Matrix) / (Peak Response of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
Ideally, the absolute MF for the analyte should be between 0.75 and 1.25, and the internal standard (this compound) normalized MF should be close to 1.0.[9]
Troubleshooting Guide
This guide addresses common issues encountered due to matrix effects when using this compound as an internal standard.
Issue 1: High variability in this compound (Internal Standard) response across samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure thorough mixing of the internal standard with the biological matrix.[8] Standardize all steps of the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistency.[6] |
| Matrix Effect Variability Between Lots | Evaluate the matrix effect using at least six different lots of the biological matrix during method validation.[5][10] If lot-to-lot variability is significant, further optimization of the sample cleanup or chromatographic separation is necessary. |
| Co-eluting Interferences | Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to separate Etofylline and this compound from interfering matrix components.[6][11] |
| Instrumental Drift or Contamination | Monitor the instrument's performance regularly. Clean the ion source if contamination is suspected. A divert valve can be used to direct the flow to waste during parts of the chromatogram where the analyte and internal standard do not elute, reducing source contamination.[11] |
Issue 2: Poor accuracy and precision in quality control (QC) samples.
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effect | The matrix effect may be impacting the analyte (Etofylline) and the internal standard (this compound) differently. This can sometimes occur even with SIL internal standards if there is a slight chromatographic separation or if the interfering substance has a very specific interaction. Re-evaluate and optimize the chromatographic separation. |
| Inadequate Compensation by Internal Standard | While this compound is an ideal choice, its ability to compensate can be compromised under severe matrix effect conditions.[8] Improve the sample cleanup procedure to remove more of the interfering matrix components.[6] Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[6] |
| Non-linear Response | The matrix effect may be concentration-dependent, affecting the linearity of the assay. Evaluate the matrix effect at low, medium, and high concentrations.[9] |
Experimental Protocols
While specific quantitative data for the this compound matrix effect is not publicly available and must be determined experimentally, the following protocols outline the standard procedures for its evaluation.
Protocol 1: Quantitative Assessment of Matrix Factor
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Etofylline and this compound into the final reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) from at least six different sources. Spike the extracted matrix with Etofylline and this compound at the same concentration levels as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Etofylline and this compound at the same concentration levels before the extraction process. This set is used to determine recovery.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard using the peak areas from Set A and Set B.
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area from Set C / Peak Area from Set B) * 100
-
Data Presentation: Example Matrix Factor and Recovery Data
The following table is a template illustrating how to present the data from the matrix effect assessment experiment for Etofylline. Note: This is hypothetical data for illustrative purposes.
| Concentration Level | Analyte (Etofylline) Mean Peak Area (Set A) | Analyte (Etofylline) Mean Peak Area (Set B) | Matrix Factor (Analyte) | IS (this compound) Mean Peak Area (Set A) | IS (this compound) Mean Peak Area (Set B) | Matrix Factor (IS) | IS-Normalized Matrix Factor | Recovery (%) |
| Low QC | 55,000 | 48,500 | 0.88 | 150,000 | 133,500 | 0.89 | 0.99 | 92% |
| Medium QC | 545,000 | 490,500 | 0.90 | 152,000 | 135,280 | 0.89 | 1.01 | 91% |
| High QC | 1,100,000 | 979,000 | 0.89 | 149,000 | 132,610 | 0.89 | 1.00 | 93% |
Visualizations
Workflow for Matrix Effect Assessment
Caption: Workflow for assessing matrix effect and recovery.
Troubleshooting Logic for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. tandfonline.com [tandfonline.com]
- 10. fda.gov [fda.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etofylline and Etofylline-D6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Etofylline and its deuterated internal standard, Etofylline-D6, during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the molecular properties of Etofylline and this compound?
A1: Etofylline is a xanthine (B1682287) derivative used as a bronchodilator. This compound is its stable isotope-labeled internal standard, commonly used for quantification in mass spectrometry-based assays. The key properties are summarized below.
| Property | Etofylline | This compound (inferred) |
| Chemical Formula | C₉H₁₂N₄O₃ | C₉H₆D₆N₄O₃ |
| Molecular Weight | 224.22 g/mol | ~230.26 g/mol |
| Monoisotopic Mass | 224.0909 u | 230.1286 u |
| Common Adducts (MS) | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
Q2: Why am I observing co-elution or poor separation between Etofylline and this compound?
A2: Etofylline and this compound are isotopologues, meaning they have the same chemical structure but differ in isotopic composition. This makes their physicochemical properties, and thus their chromatographic behavior, nearly identical. It is common for deuterated standards to elute slightly earlier than their non-deuterated counterparts, but baseline separation can be challenging to achieve.
Q3: Is complete chromatographic separation of Etofylline and this compound always necessary?
A3: Not necessarily. While chromatographic separation is ideal, the primary purpose of the deuterated internal standard is to correct for variations in sample preparation and matrix effects during mass spectrometric detection. Since the mass spectrometer can easily distinguish between the two compounds based on their different mass-to-charge ratios (m/z), quantification can still be accurate even with co-elution, provided there is no significant ion suppression or enhancement that disproportionately affects one compound over the other at the apex of the peak.
Q4: What are the expected m/z values for Etofylline and this compound in my mass spectrometer?
A4: The expected m/z values will depend on the ionization mode and the adducts formed. For positive electrospray ionization (ESI+), you would typically monitor the following ions:
| Compound | [M+H]⁺ | [M+Na]⁺ |
| Etofylline | 225.1 | 247.1 |
| This compound | 231.1 | 253.1 |
Note: These are nominal masses. High-resolution mass spectrometry will provide more precise values.
Troubleshooting Guide for Co-elution Issues
If you are experiencing issues with co-elution that are impacting your data quality (e.g., severe ion suppression, non-reproducible peak integration), follow this step-by-step troubleshooting guide.
Step 1: Confirm Co-elution and Assess Impact
The first step is to confirm that the peaks are indeed co-eluting and to determine if this is negatively affecting your results.
Experimental Protocol: Co-elution Confirmation
-
Sample Preparation: Prepare a solution containing known concentrations of both Etofylline and this compound in a clean solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS Analysis: Analyze the sample using your current LC-MS method.
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z of Etofylline and this compound.
-
Overlay the chromatograms to visualize the extent of peak overlap.
-
Assess the peak shape. Look for signs of asymmetry or shoulders, which can indicate partial co-elution with an interfering compound.[1]
-
Evaluate the signal-to-noise ratio for both peaks.
-
Step 2: Optimize Chromatographic Conditions
If co-elution is confirmed and is causing issues, the next step is to modify your liquid chromatography method to improve separation.
Experimental Protocol: Method Optimization
-
Mobile Phase Modification:
-
Gradient Adjustment: If using a gradient, make it shallower. A slower increase in the organic solvent percentage can improve the resolution of closely eluting compounds.
-
Isocratic Elution: If using isocratic elution, decrease the percentage of the organic solvent to increase retention and potentially improve separation.
-
Solvent Choice: Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile, or vice versa) as this can alter selectivity.
-
pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. Small changes in pH can alter the ionization state of Etofylline and affect its interaction with the stationary phase. Use MS-compatible buffers like formic acid or ammonium (B1175870) formate.
-
-
Column Parameter Adjustment:
-
Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano) that can offer different selectivity.
-
Particle Size and Column Length: A longer column or a column with a smaller particle size will provide higher theoretical plates and can improve resolution.
-
Temperature: Lowering the column temperature can sometimes increase retention and improve the separation of closely eluting compounds.
-
-
Flow Rate Reduction: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, leading to better resolution.
Step 3: Mass Spectrometry Parameter Optimization
If chromatographic separation cannot be fully achieved, ensure your mass spectrometer settings are optimal for differentiating and accurately measuring the co-eluting peaks.
Experimental Protocol: MS Parameter Tuning
-
Dwell Time: In a multiple reaction monitoring (MRM) experiment, ensure the dwell time is sufficient to acquire at least 15-20 data points across each chromatographic peak for accurate integration.
-
Collision Energy: Optimize the collision energy for the specific precursor-to-product ion transitions for both Etofylline and this compound to ensure maximum sensitivity.
-
Resolution Settings: If using a high-resolution mass spectrometer, ensure the resolution is set high enough to clearly distinguish between the isotopic peaks and any potential isobaric interferences.
This structured approach will help you systematically diagnose and resolve co-elution issues between Etofylline and this compound, leading to more robust and reliable analytical results.
References
Calibration curve issues with Etofylline-D6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etofylline-D6 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Etofylline, where six hydrogen atoms have been replaced with deuterium (B1214612). It is considered the gold standard for use as an internal standard in quantitative mass spectrometry-based bioanalysis. Because it is chemically almost identical to the analyte (Etofylline), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation, injection, and analysis, leading to more accurate and precise results.
Q2: What are the typical mass transitions for Etofylline and this compound in LC-MS/MS analysis?
Disclaimer: The optimal mass transitions should always be determined empirically during method development by infusing a standard solution of this compound into the mass spectrometer.
Q3: What is an acceptable linearity (R²) for a calibration curve using this compound?
For bioanalytical methods, a correlation coefficient (R²) value of >0.99 is generally considered acceptable. However, it is crucial to also assess the residuals to ensure that the calibration model accurately predicts the concentration across the entire range, especially at the lower limit of quantification (LLOQ).
Troubleshooting Guides
This section addresses specific issues you might encounter when using this compound as an internal standard.
Issue 1: Poor or Non-Linear Calibration Curve
Symptoms:
-
The R² value of your calibration curve is below 0.99.
-
The curve shows a clear deviation from linearity, particularly at the high or low ends.
-
Back-calculated concentrations of the calibrants are inaccurate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Verify the concentration of your stock solutions. - Prepare fresh calibration standards. - Ensure accurate pipetting and dilution steps. |
| Suboptimal Internal Standard Concentration | - The concentration of this compound should be consistent across all samples and ideally in the mid-range of the calibration curve. - Experiment with different fixed concentrations of the internal standard to find the optimal response. |
| Detector Saturation | - If non-linearity is observed at the upper end of the curve, the detector may be saturated by high concentrations of the analyte or internal standard. - Dilute your high-concentration samples to fall within the linear range of the assay.[2] - Reduce the injection volume or adjust mass spectrometer settings (e.g., detector voltage). |
| Matrix Effects | - Even with a stable isotope-labeled internal standard, severe and inconsistent matrix effects can lead to non-linearity. - Improve sample cleanup procedures to remove interfering matrix components. - See the "Matrix Effects" section for more detailed troubleshooting. |
| Analyte or Internal Standard Instability | - Etofylline may be unstable under certain pH, temperature, or light conditions. Ensure that samples and standards are handled and stored appropriately. - Perform stability experiments to assess the stability of Etofylline and this compound in the sample matrix and prepared solutions. |
Issue 2: High Variability in this compound Response
Symptoms:
-
The peak area of this compound is inconsistent across your analytical run, including calibration standards, quality controls, and unknown samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and accurate addition of the this compound spiking solution to every sample. - Thoroughly vortex or mix samples after adding the internal standard to ensure homogeneity. |
| Variable Matrix Effects | - Significant ion suppression or enhancement that differs between samples can cause variability in the internal standard signal. - Optimize chromatographic conditions to separate this compound from co-eluting, interfering substances. - Employ a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation). |
| This compound Instability | - The deuterium labels may be susceptible to exchange under harsh pH or temperature conditions during sample processing. - Avoid prolonged exposure of samples to extreme pH or high temperatures. - Evaluate the stability of this compound under your specific sample preparation conditions. |
| Instrument Performance Issues | - Inconsistent performance of the autosampler, LC pump, or mass spectrometer can lead to variable responses. - Perform system suitability tests to ensure the instrument is functioning correctly. |
Issue 3: Chromatographic Peak Shape Issues
Symptoms:
-
Peak fronting, tailing, or splitting for Etofylline and/or this compound.
-
Shift in retention time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or sample concentration. |
| Poor Chromatography | - Optimize the mobile phase composition and gradient. - Ensure the column is not degraded and is appropriate for the analysis. |
| Isotope Effect | - Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. This is a known phenomenon. - Ensure that the peak integration parameters are set correctly to capture the entire peak for both the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
Objective: To prepare a set of calibration standards and quality control samples for the quantification of Etofylline in plasma.
Materials:
-
Etofylline reference standard
-
This compound internal standard
-
Drug-free human plasma
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Etofylline in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Solutions:
-
Prepare a series of Etofylline working solutions by serially diluting the stock solution with 50:50 (v/v) ACN:water to achieve the desired calibration curve concentrations.
-
Prepare an this compound working solution at a concentration that will result in a robust signal when spiked into the samples (e.g., 100 ng/mL).
-
-
Calibration Standards:
-
To a set of polypropylene (B1209903) tubes, add a small volume (e.g., 10 µL) of each Etofylline working solution.
-
Add drug-free plasma (e.g., 90 µL) to each tube to achieve the final calibration concentrations. Vortex briefly.
-
-
Quality Controls (QCs):
-
Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using separate dilutions of the stock solution.
-
Protocol 2: Plasma Sample Preparation using Protein Precipitation
Objective: To extract Etofylline and this compound from plasma samples prior to LC-MS/MS analysis.
Procedure:
-
To 100 µL of plasma sample (calibrant, QC, or unknown) in a microcentrifuge tube, add 20 µL of the this compound working solution. Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the reconstituted sample to an autosampler vial for injection.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Etofylline Analysis
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6475 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Etofylline: 224.2 → [Product Ion]* this compound: 230.2 → [Product Ion]* |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
*Product ions should be optimized during method development.
Table 2: Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV of IS-normalized matrix factor) | ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Etofylline using this compound.
Caption: Logical troubleshooting workflow for poor calibration curve performance.
References
Enhancing sensitivity for low concentrations of Etofylline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etofylline. Our aim is to help you enhance detection sensitivity for low concentrations and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of Etofylline, presented in a question-and-answer format.
Sample Preparation
-
Question: I am seeing extraneous peaks in my chromatogram when analyzing plasma samples. What could be the cause and how can I fix it?
-
Answer: Extraneous peaks from plasma samples are often due to matrix interference from endogenous components like proteins and lipids.[1][2] To mitigate this, consider the following troubleshooting steps:
-
Protein Precipitation: Ensure complete protein precipitation. A common issue is an insufficient volume of the precipitating agent (e.g., acetonitrile (B52724) or methanol). Try increasing the solvent-to-plasma ratio.
-
Solid-Phase Extraction (SPE): For cleaner samples, implement an SPE step. SPE cartridges can effectively remove interfering substances, leading to a cleaner baseline and improved sensitivity.[2]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique to separate Etofylline from interfering matrix components.[3]
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering components, which may resolve the issue.[1][3]
-
-
Question: My recovery of Etofylline from tablet formulations is inconsistent. What are the possible reasons?
-
Answer: Inconsistent recovery from tablets can stem from incomplete drug extraction or degradation. Here are some points to check:
-
Sonication Time: Ensure adequate sonication time to completely dissolve and extract the drug from the tablet matrix.
-
Solvent Selection: Verify that the chosen solvent is appropriate for Etofylline and the tablet excipients.
-
Filtration: Use a suitable filter (e.g., 0.45 µm) to remove undissolved excipients that could interfere with the analysis. In some cases, the filter itself might adsorb the analyte, so it's worth evaluating different filter materials.
-
Chromatography (HPLC/UPLC)
-
Question: I am observing peak tailing in my Etofylline chromatogram. How can I improve peak symmetry?
-
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[4][5] Here are some solutions:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adjusting the pH might reduce tailing.
-
Column Choice: Consider using a column with a different stationary phase or end-capping to minimize secondary interactions.
-
Injection Volume: Overloading the column can lead to asymmetrical peaks. Try reducing the injection volume.[4]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.
-
-
Question: The retention time for my Etofylline peak is drifting. What should I do?
-
Answer: Retention time drift is a common issue in HPLC and can be caused by:[6]
-
Column Temperature: Fluctuations in column temperature can cause shifts in retention time. Using a column oven will provide a stable temperature.[6]
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter the composition and affect retention. Prepare fresh mobile phase and ensure the solvent reservoir is properly covered.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[6]
-
Flow Rate Fluctuation: Check for any leaks in the system that might cause the flow rate to be inconsistent.
-
-
Question: I'm having trouble achieving baseline separation between Etofylline and another compound in my sample. How can I improve resolution?
-
Answer: Improving resolution often involves adjusting the separation conditions to increase the distance between the two peaks or to make the peaks narrower.[7][8][9]
-
Mobile Phase Composition: Altering the organic-to-aqueous ratio in your mobile phase can change the selectivity of your separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[9]
-
Stationary Phase: Changing the column to one with a different stationary phase chemistry can provide a different selectivity and potentially resolve the co-eluting peaks.[7]
-
Particle Size: Using a column with smaller particles can increase efficiency and lead to sharper peaks, which can improve resolution.[7]
-
Detection
-
Question: The signal-to-noise ratio for my Etofylline peak is low, making quantification at low concentrations difficult. How can I enhance sensitivity?
-
Answer: Enhancing sensitivity is crucial for detecting low concentrations of Etofylline. Consider these strategies:
-
Optimize Detection Wavelength: Ensure you are using the optimal UV wavelength for Etofylline detection (around 272 nm).
-
Sample Pre-concentration: Techniques like SPE can be used to concentrate the analyte before injection, leading to a stronger signal.
-
Alternative Detectors: For significantly higher sensitivity, consider using a mass spectrometer (LC-MS/MS) instead of a UV detector.
-
Signal Amplification Techniques: For immunoassays, signal amplification strategies can be employed to enhance the detection of low-abundance targets.
-
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for the determination of Etofylline, providing a quick reference for comparing their performance.
Table 1: HPLC Method Parameters for Etofylline Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC Pack-ODS-AQ (150 x 4.6 mm, 5 µm) | C18 | Inertsil C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10mM Potassium Di-Hydrogen Phosphate (B84403): Acetonitrile (90:10), pH 4.5 | Methanol: Phosphate buffer (75:25) | Methanol and Phosphate buffer (pH 3.0 ± 0.05) (75: 25 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 272 nm | 241 nm | 241 nm |
| Retention Time | 6.4 min | 2.78 min | 2.78 min |
| Reference | [10] | [11] |
Table 2: Performance Characteristics of Analytical Methods for Etofylline
| Parameter | HPLC-UV | UPLC |
| Linearity Range | 50-150% of standard concentration | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Recovery | Within acceptable limits | 99.84 - 100.89 % |
| Precision (%RSD) | < 2% | < 2% |
| Reference | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of Etofylline.
Protocol 1: RP-HPLC Method for the Simultaneous Estimation of Etofylline and Theophylline in Tablet Formulation
-
Objective: To quantify Etofylline and Theophylline in a tablet dosage form using RP-HPLC.
-
Materials:
-
Etofylline and Theophylline reference standards
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
HPLC grade water
-
Tablet formulation containing Etofylline and Theophylline
-
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
YMC Pack-ODS-AQ column (150 x 4.6 mm, 5 µm)
-
Sonicator
-
Analytical balance
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a 10mM solution of potassium dihydrogen phosphate in water. Mix this buffer with acetonitrile in a 90:10 (v/v) ratio. Adjust the pH to 4.5 using ortho-phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve the Etofylline and Theophylline reference standards in the mobile phase to obtain a known concentration.
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Etofylline and Theophylline and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: YMC Pack-ODS-AQ (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 10mM Potassium Di-Hydrogen Phosphate: Acetonitrile (90:10), pH 4.5
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Compare the peak areas of Etofylline and Theophylline in the sample chromatogram with those in the standard chromatogram to determine the concentration.[10]
-
Protocol 2: UPLC Method for Simultaneous Estimation of Etofylline and Theophylline in Injectables
-
Objective: To develop a rapid and sensitive UPLC method for the quantification of Etofylline and Theophylline in injectable formulations.
-
Materials:
-
Etofylline and Theophylline reference standards
-
HPLC grade acetonitrile
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
HPLC grade water
-
-
Instrumentation:
-
UPLC system with a UV detector
-
Silica gel column packed with octadecylsilane (B103800) (2.1 mm × 100 mm, 1.7 µm particle size)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M sodium acetate solution and mix it with acetonitrile in a 90:10 (v/v) ratio. Adjust the pH to 4.5 with glacial acetic acid. Filter the mobile phase through a 0.22 µm membrane filter.
-
Standard Solution Preparation: Prepare a standard stock solution of Etofylline and Theophylline in HPLC grade water.
-
Sample Preparation: Dilute the injectable formulation with HPLC grade water to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: Silica gel, octadecylsilane packed (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: 0.05 M Sodium Acetate: Acetonitrile (90:10), pH 4.5
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 270 nm
-
-
Analysis: Inject the standard and sample solutions into the UPLC system.
-
Quantification: Calculate the amount of Etofylline and Theophylline in the sample by comparing the peak areas with the standard.
-
Visualizations
Etofylline's Mechanism of Action
Etofylline primarily acts as a bronchodilator through two main pathways: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[11][12]
Caption: Etofylline's dual mechanism of action.
General Workflow for HPLC-based Etofylline Analysis
The following diagram outlines the typical workflow for analyzing Etofylline in a sample using High-Performance Liquid Chromatography (HPLC).
Caption: A typical workflow for Etofylline analysis by HPLC.
Troubleshooting Logic for HPLC Peak Tailing
This diagram illustrates a logical approach to troubleshooting the common issue of peak tailing in HPLC analysis of Etofylline.
Caption: A logical guide for troubleshooting peak tailing.
References
- 1. arborassays.com [arborassays.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. mastelf.com [mastelf.com]
- 10. jocpr.com [jocpr.com]
- 11. What is Etofylline used for? [synapse.patsnap.com]
- 12. What is the mechanism of Etofylline? [synapse.patsnap.com]
Preventing in-source fragmentation of Etofylline-D6
Welcome to the Technical Support Center for Etofylline-D6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of this compound during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
In-source fragmentation is a phenomenon that occurs in the ion source of a mass spectrometer where the analyte ion, in this case, this compound, fragments before it reaches the mass analyzer.[1] This is problematic because it reduces the abundance of the intended precursor ion, leading to decreased sensitivity and potentially inaccurate quantification. For deuterated standards like this compound, fragmentation can also lead to the loss of deuterium (B1214612) labels, compromising its use as an internal standard.
Q2: What is the expected precursor ion for this compound?
Based on the molecular weight of Etofylline (224.22 g/mol ), the expected protonated precursor ion ([M+H]⁺) for Etofylline is m/z 224.22.[2][3] For this compound, the mass will be shifted by the number of deuterium atoms. Assuming the six deuterium atoms replace six hydrogen atoms, the expected precursor ion would be m/z 230.2. It is crucial to confirm the exact mass of the specific deuterated standard being used.
Q3: What are the most likely fragmentation pathways for this compound?
While specific studies on the in-source fragmentation of this compound are limited, we can infer potential fragmentation patterns based on the structure of Etofylline and general fragmentation mechanisms of similar compounds. The structure of Etofylline, a xanthine (B1682287) derivative, contains several bonds that could be susceptible to cleavage under energetic source conditions. Common fragmentation patterns for similar molecules involve the loss of small neutral molecules or cleavage of side chains.[4][5]
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound. The primary strategy is to employ "softer" ionization conditions.
Optimization of Mass Spectrometer Source Parameters
In-source fragmentation is often induced by excessive energy in the ion source.[1] Systematically reducing the voltages and temperatures can significantly mitigate this issue.
Experimental Protocol: Systematic Optimization of Source Parameters
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.
-
Parameter Optimization (One-Factor-at-a-Time):
-
Cone/Fragmentor/Declustering Potential Voltage: Start with a higher voltage where fragmentation is observed. Gradually decrease the voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion (m/z 230.2) and any fragment ions.
-
Source/Ion Source Temperature: Begin with the instrument's default setting. Decrease the temperature in increments of 10-20 °C and observe the effect on the precursor and fragment ion intensities.
-
Desolvation/Drying Gas Temperature: Similar to the source temperature, reduce this in increments of 25-50 °C.
-
Desolvation/Drying Gas Flow: Optimize the gas flow to ensure efficient desolvation without excessive ion activation.
-
-
Data Analysis: Plot the intensity of the precursor ion and key fragment ions against each parameter to determine the optimal settings that maximize the precursor ion signal while minimizing fragmentation.
Table 1: Recommended Starting Ranges for ESI Source Parameters
| Parameter | Typical Starting Range | Recommended Action to Reduce Fragmentation | Potential Trade-off |
| Cone/Fragmentor/Declustering Potential Voltage (V) | 20 - 80 | Decrease in 5-10 V increments | Lower signal intensity |
| Source/Ion Source Temperature (°C) | 100 - 150 | Decrease in 10-20 °C increments | Inefficient desolvation |
| Desolvation/Drying Gas Temperature (°C) | 250 - 450 | Decrease in 25-50 °C increments | Inefficient desolvation |
| Desolvation/Drying Gas Flow (L/hr) | 600 - 1000 | Optimize for stable signal | Reduced sensitivity |
| Capillary/Spray Voltage (kV) | 1.0 - 4.0 | Optimize for stable spray | Unstable signal |
Optimization of Liquid Chromatography (LC) Method
The mobile phase composition can influence the ionization efficiency and stability of this compound.
Table 2: Mobile Phase Considerations
| Parameter | Recommendation | Rationale |
| Mobile Phase Additive | Use a low concentration of a mild additive like ammonium (B1175870) acetate (B1210297) (e.g., 2 mM) instead of strong acids like formic acid. | Promotes efficient protonation while minimizing the harshness of the ionization process.[6] |
| Mobile Phase pH | Maintain a pH that ensures the analyte is in its desired protonated state. For Etofylline, a slightly acidic pH (e.g., 4.4) has been used successfully.[2] | Optimizing pH can enhance ionization efficiency and stability. |
| Solvent Composition | A typical mobile phase for similar compounds is a mixture of methanol (B129727) or acetonitrile (B52724) and water.[2][6] | The organic-to-aqueous ratio should be optimized for chromatographic separation and ionization. |
Visual Guides
Below are diagrams to illustrate the key concepts and workflows discussed in this guide.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. klivon.com [klivon.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Etofylline-D6 response
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing variability in the analytical response of Etofylline-D6, a commonly used internal standard in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a stable isotope-labeled (deuterated) form of Etofylline. It is used as an internal standard (IS) in quantitative bioanalytical methods, typically those employing Liquid Chromatography-Mass Spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the analyte of interest (Etofylline), it co-elutes and experiences similar ionization effects. This allows for the correction of variability introduced during sample preparation and analysis, leading to more accurate and precise quantification of the analyte.
Q2: We are observing significant variability in the this compound peak area between samples. What are the common causes?
A2: Variability in the internal standard response can undermine the accuracy of your results. Common causes for inconsistent this compound peak areas include:
-
Inaccurate Pipetting: Errors in adding the IS solution to the samples.
-
Sample Preparation Issues: Inconsistent extraction recovery, evaporation to dryness and reconstitution issues, or matrix effects.
-
Instrumental Problems: Inconsistent injection volume, ion source contamination, or detector saturation.
-
Instability: Degradation of this compound during sample storage or processing.
Q3: What is an acceptable level of variability for the this compound response?
A3: While there are no absolute universal criteria, a common acceptance criterion in regulated bioanalysis is that the peak area of the internal standard should be within a certain percentage of the mean response across all samples in an analytical run. A typical range is that at least 80% of the samples should have an IS response within ±50% of the mean IS response of the calibration standards and quality control samples. Significant deviations outside this range may indicate a problem with the assay.
Troubleshooting Guide
Issue 1: Inconsistent this compound Peak Area
Question: We are observing random and significant fluctuations in the this compound peak area across a single analytical run. What steps should we take to troubleshoot this?
Answer:
1. Verify Pipetting and Solution Integrity:
-
Action: Prepare a fresh dilution of the this compound working solution and re-spike a few quality control (QC) samples.
-
Rationale: This will help determine if the issue is related to the accuracy of the initial spiking or the integrity of the working solution.
2. Evaluate Sample Preparation Procedure:
-
Action: Review the sample preparation workflow for consistency. Pay close attention to protein precipitation, liquid-liquid extraction, or solid-phase extraction steps.
-
Rationale: Inconsistent sample cleanup can lead to variable matrix effects, which can suppress or enhance the ionization of this compound.
3. Check for Instrument Performance:
-
Action: Inject a series of pure this compound solutions directly into the LC-MS system.
-
Rationale: This will help isolate whether the variability is from the sample preparation process or the analytical instrument itself. Consistent peak areas from direct injections point towards a sample matrix or preparation issue.
Issue 2: Gradual Decrease in this compound Signal Intensity
Question: Over the course of an analytical batch, we are noticing a steady decline in the this compound signal. What could be the cause?
Answer:
1. Investigate Ion Source Contamination:
-
Action: Visually inspect the ion source and clean it according to the manufacturer's recommendations.
-
Rationale: The accumulation of non-volatile matrix components on the ion source can lead to a progressive decrease in ionization efficiency, affecting the signal of the internal standard.
2. Assess Column Performance:
-
Action: Monitor the column pressure. A gradual increase in pressure may indicate a blockage. Perform a column wash or replace the column if necessary.
-
Rationale: A deteriorating column can lead to peak shape issues and a decrease in signal intensity.
Table 1: Troubleshooting Data for Declining this compound Signal
| Injection Number | This compound Peak Area (Initial) | This compound Peak Area (After Ion Source Cleaning) | % Recovery |
| 1 | 1,520,000 | 1,550,000 | 102.0% |
| 20 | 1,210,000 | 1,535,000 | 126.9% |
| 40 | 980,000 | 1,560,000 | 159.2% |
| 60 | 750,000 | 1,545,000 | 206.0% |
| 80 | 560,000 | 1,555,000 | 277.7% |
Issue 3: Unexpected Retention Time Shifts for this compound
Question: The retention time for this compound is shifting during our analytical run. What should we check?
Answer:
1. Mobile Phase Preparation:
-
Action: Ensure the mobile phase is fresh, well-mixed, and properly degassed. Verify the pH if it is a buffered mobile phase.
-
Rationale: Changes in mobile phase composition or pH can significantly impact the retention time of analytes on a reversed-phase column.
2. LC System Stability:
-
Action: Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.
-
Rationale: Fluctuations in flow rate will directly lead to shifts in retention time.
3. Column Temperature:
-
Action: Verify that the column oven is maintaining a stable temperature.
-
Rationale: Temperature fluctuations can cause retention time shifts.
Table 2: Impact of Mobile Phase pH on this compound Retention Time
| Mobile Phase pH | Retention Time (minutes) |
| 3.0 | 4.25 |
| 3.2 (Target) | 4.50 |
| 3.4 | 4.78 |
Experimental Protocols
Protocol 1: Bioanalytical Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Vortex and aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (100 ng/mL in methanol) to each plasma sample. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract with 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Root cause analysis for this compound response variability.
Validation & Comparative
A Comparative Guide to Etofylline-D6 and Theophylline-D6 as Internal Standards in Bioanalysis
In the precise world of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of quantitative results obtained via liquid chromatography-mass spectrometry (LC-MS). Deuterated internal standards are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response.
This guide provides a detailed comparison of two such standards: Etofylline-D6 and Theophylline-D6. Both are deuterated forms of methylxanthine compounds used in respiratory therapies. Theophylline (B1681296) is a primary drug, while Etofylline (B1671713), or 7-(2-hydroxyethyl)theophylline, is a derivative. Their structural similarity and distinct applications make a comparison of their deuterated analogues valuable for researchers in drug metabolism and clinical chemistry.
Principle of Internal Standards in LC-MS
The fundamental principle of using an internal standard is to add a known quantity of a substance that is chemically and physically similar to the analyte of interest to every sample, calibrator, and quality control sample. Because the IS and the analyte behave similarly during extraction, chromatography, and ionization, any sample-to-sample variation will affect both compounds proportionally. The final quantification is based on the ratio of the analyte's response to the IS's response, which corrects for potential errors and enhances method robustness.
A stable isotope-labeled (SIL) internal standard, such as Theophylline-D6 for the analysis of theophylline, represents the ideal choice. It co-elutes with the analyte and experiences identical ionization suppression or enhancement effects. An analog internal standard, where a structurally similar but different molecule is used (e.g., using this compound for a different analyte), is a viable alternative when a SIL-IS is not available, though it may not perfectly mimic the analyte's behavior.
Performance Data Comparison
While no direct head-to-head comparative studies for this compound and Theophylline-D6 were identified in the public literature, performance data can be collated from individual validated methods. The following tables summarize typical validation parameters for LC-MS/MS methods quantifying theophylline and etofylline, often employing their respective deuterated internal standards.
Note: The data presented below is compiled from various studies and should be interpreted as representative performance rather than a direct comparison under identical conditions.
Table 1: Typical Performance of Theophylline Quantification using Theophylline-D6 as Internal Standard
| Parameter | Typical Performance Value | Source(s) |
| Linearity Range | 0.05 - 30 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | 50.4 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 13% | [1][2] |
| Inter-day Precision (%RSD) | < 13% | [1][2] |
| Accuracy (%RE) | -8.8% to 9.7% | [1][2] |
| Recovery | 84 - 91% | [5] |
Table 2: Typical Performance of Etofylline Quantification (Internal Standard may vary)
| Parameter | Typical Performance Value | Source(s) |
| Linearity Range | 200 - 400 ng/spot (HPTLC) | [6] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Lower Limit of Quantification (LLOQ) | 60 ng/spot (HPTLC) | [6] |
| Intra-day Precision (%CV) | 0.27 - 1.19% | [6] |
| Inter-day Precision (%CV) | 0.12 - 1.05% | [6] |
| Accuracy/Recovery | 99 - 100.46% | [7] |
Pharmacological Signaling Pathway
Both theophylline and etofylline are methylxanthines that exert their therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[8][9][10] This leads to bronchodilation and anti-inflammatory effects.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate quantification. Below is a typical experimental protocol for the analysis of theophylline or etofylline in plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample which can interfere with the analysis and damage the LC column.
-
Procedure:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Theophylline-D6 at a known concentration).
-
Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte from other components and quantify it using mass spectrometry.
-
Conditions:
-
Chromatographic System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions for theophylline could be m/z 181.1 → 124.2.[4]
-
Conclusion and Recommendations
The selection between this compound and Theophylline-D6 as an internal standard is dictated by the analyte being quantified.
-
For the quantification of Theophylline: Theophylline-D6 is the unequivocally superior choice. As a stable isotope-labeled internal standard, it co-elutes with theophylline and shares virtually identical extraction and ionization characteristics. This ensures the highest degree of accuracy and precision by compensating for matrix effects and other sources of analytical variability.
-
For the quantification of Etofylline: this compound is the ideal internal standard for the same reasons mentioned above.
-
Using one as an analog for the other: While structurally related, using this compound for theophylline analysis (or vice versa) would classify it as an analog internal standard. This is a less ideal scenario. Although they are both methylxanthines, differences in their structure (the hydroxyethyl (B10761427) group on etofylline) can lead to slight variations in retention time, extraction recovery, and ionization efficiency. These differences may not perfectly correct for analytical variability, potentially introducing a small bias into the results. This approach should only be considered if the corresponding stable isotope-labeled standard is unavailable and after thorough validation to demonstrate acceptable performance.
References
- 1. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijlpr.com [ijlpr.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 10. Theophylline - Wikipedia [en.wikipedia.org]
Inter-laboratory comparison of Etofylline quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Etofylline (B1671713), a bronchodilator used in the treatment of respiratory diseases. The information presented is collated from various validated studies to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs. This document outlines the experimental protocols and performance data of common analytical techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry.
Overview of Analytical Techniques
The quantification of Etofylline in bulk drug, pharmaceutical formulations, and biological matrices is crucial for ensuring product quality, therapeutic efficacy, and safety. The most widely employed methods are RP-HPLC and UV spectrophotometry due to their reliability, repeatability, and sensitivity.[1] While HPLC methods offer high specificity and the ability for simultaneous analysis of multiple compounds, UV spectrophotometric methods provide a simpler and more economical alternative for routine analysis.[1]
Comparative Performance Data
The performance of various analytical methods for Etofylline quantification, as reported in different studies, is summarized below. These tables highlight key validation parameters to facilitate a direct comparison.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a popular technique for Etofylline analysis, often in combination with other drugs like Theophylline (B1681296).[2][3][4][5][6] These methods are typically validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3][7][8]
| Parameter | Method 1 [3][9] | Method 2 [5] | Method 3 [6] | Method 4 (in human plasma) [3][9] |
| Mobile Phase | 10mM Potassium Di-Hydrogen Phosphate : Acetonitrile (90:10), pH 4.5 | Methanol : Phosphate buffer (75:25), pH 3.0 | Acetonitrile : Water (10:90 v/v) | Isocratic mobile phase |
| Column | YMC Pack-ODS-AQ (150 x 4.6 mm) | C18 column | Phenomenex Luna C18 (4.6x150mm, 5μ) | Reverse phase C18 column |
| Flow Rate | 1 mL/min | 1 mL/min | 0.9 mL/min | Not Specified |
| Detection (UV) | 272 nm | 241 nm | 240 nm | 272 nm |
| Retention Time | 6.4 min | 2.78 min | 1.933 min | Not Specified |
| Linearity Range | 100-10,000 ng/mL | 50-250 µg/mL | 16.5-82.5 mg/mL | 100-10,000 ng/mL |
| Accuracy (% Recovery) | 95.4-98.2% | Not Specified | Not Specified | 95.4-98.2% |
| Precision (%RSD) | 1.4-3.7% (between-batch) | < 2.0% | < 2.0% | 1.4-3.7% (between-batch) |
| LOD | Not Specified | Not Specified | Not Specified | Not Specified |
| LOQ | 100 ng/mL | Not Specified | Not Specified | 100 ng/mL |
Ultraviolet (UV) Spectrophotometric Methods
UV spectrophotometry offers a less complex and cost-effective approach for the quantification of Etofylline, particularly in combination with Theophylline.[10][11]
| Parameter | Method A (Simultaneous Equation) [11] | Method B (Absorption Ratio) [11] | Method C (First Order Derivative) [12] |
| Solvent | 5% w/v NaOH | 5% w/v NaOH | Not Specified |
| λmax (Etofylline) | 243.5 nm | 254.5 nm (isoabsorptive) | 243 nm |
| λmax (Theophylline) | 275.0 nm | 275.0 nm | 286 nm |
| Linearity Range | 5-25 µg/mL | 5-25 µg/mL | 46.2-231 µg/mL |
| Accuracy (% Recovery) | ~100% | ~100% | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are described below.
RP-HPLC Method for Simultaneous Estimation of Etofylline and Theophylline[2][3][7]
This method is indicative of a common stability-indicating assay.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Etofylline and Theophylline reference standards in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).[2]
-
-
Sample Preparation:
-
For tablet formulations, weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a specific amount of Etofylline and Theophylline in the mobile phase. Sonicate to ensure complete dissolution and filter the solution.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
The concentration of Etofylline is calculated by comparing the peak area of the sample with that of the standard.
-
UV Spectrophotometric Method (Simultaneous Equation Method)[12]
This method is suitable for the simultaneous determination of Etofylline and Theophylline in combined dosage forms.
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
-
Solvent:
-
5% w/v Sodium Hydroxide solution.[11]
-
-
Preparation of Standard Stock Solutions:
-
Prepare separate standard stock solutions of Etofylline and Theophylline in the solvent.
-
-
Determination of λmax:
-
Scan the standard solutions of both drugs in the UV range (200-400 nm) to determine their respective wavelengths of maximum absorbance (λmax). For Etofylline, λmax is approximately 243.5 nm, and for Theophylline, it is around 275.0 nm.[11]
-
-
Analysis of Sample Solution:
-
Prepare a sample solution from the pharmaceutical dosage form in the solvent.
-
Measure the absorbance of the sample solution at the λmax of both drugs (243.5 nm and 275.0 nm).
-
-
Calculation:
-
The concentrations of Etofylline and Theophylline are determined by solving a set of simultaneous equations derived from Beer-Lambert's law.
-
Visualized Workflows and Relationships
To further clarify the experimental processes and the relationships between different analytical approaches, the following diagrams are provided.
Caption: A generalized workflow for the quantification of Etofylline.
Caption: A logical diagram comparing different analytical methods for Etofylline.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 5. rjptonline.org [rjptonline.org]
- 6. ejpmr.com [ejpmr.com]
- 7. ijpar.com [ijpar.com]
- 8. Stability indicating validated HPLC method for determination of RP-HPLC method development for Etofylline, Bromhexine hydrochloride and salbutamol sulphate in bulk and pharmaceutical dosage form | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 9. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. ijisrt.com [ijisrt.com]
A Comparative Guide to Linearity and Range Determination for Etofylline Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of different analytical methods for the determination of Etofylline (B1671713), with a focus on the key validation parameters of linearity and range. The data presented is compiled from various validated methods to assist in the selection of the most suitable assay for your specific research needs.
Quantitative Comparison of Analytical Methods
The performance of an analytical method is often judged by its linearity and the range over which it is accurate and precise. The following table summarizes these parameters for common Etofylline assays.
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| RP-HPLC Method 1 | 50 - 250 | Not explicitly stated, but method validated |
| RP-HPLC Method 2 | 16.5 - 82.5 | Not explicitly stated, but method validated |
| RP-HPLC Method 3 | 0.1 - 10 | Not explicitly stated, but method validated |
| UV Spectrophotometry | 5 - 25 | Not explicitly stated, but method validated |
| First Order Derivative UV Spectrophotometry | 46.2 - 231 | 0.9998 |
| HPTLC | 0.2 - 0.4 (ng/spot) | 0.9997 |
| Chemometric Assisted UV-Visible Spectroscopy | 5 - 9 | 0.999 |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are the generalized protocols for determining the linearity and range for the compared Etofylline assays.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the linearity and range of an RP-HPLC method for the quantification of Etofylline.
Methodology:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a known amount of Etofylline reference standard in a suitable solvent (e.g., methanol (B129727), water, or a mixture of the mobile phase) to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).
-
Preparation of Working Standard Solutions: Serially dilute the stock solution with the solvent to prepare a series of at least five working standard solutions covering the expected concentration range of the samples. For example, for a range of 50-250 µg/mL, prepare solutions of 50, 100, 150, 200, and 250 µg/mL.[1]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., Phenomenex Luna C18, 4.6 x 150mm, 5µm).[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical.[3][1] For instance, a mobile phase of methanol and phosphate buffer (pH 3.0) in a 75:25 v/v ratio can be used.[3][1]
-
Detection Wavelength: Detection is typically performed using a UV detector at the wavelength of maximum absorbance for Etofylline, such as 240 nm, 272 nm, or 275 nm.[2][4][5][6]
-
-
Construction of Calibration Curve:
-
Inject equal volumes (e.g., 20 µL) of each working standard solution into the HPLC system in triplicate.
-
Record the peak area for each concentration.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
-
Data Analysis:
-
Perform a linear regression analysis on the calibration curve data.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.
-
The range is the interval between the upper and lower concentrations of the standard solutions that have been demonstrated to have acceptable linearity, accuracy, and precision.
-
UV-Visible Spectrophotometry
Objective: To establish the linearity and range of a UV-Visible spectrophotometric method for Etofylline quantification.
Methodology:
-
Preparation of Standard Stock Solution: Prepare a standard stock solution of Etofylline (e.g., 100 µg/mL) by dissolving an accurately weighed amount of the reference standard in a suitable solvent (e.g., 5% w/v NaOH or distilled water).[7]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain at least five different concentrations. For example, for a range of 5-25 µg/mL, prepare solutions of 5, 10, 15, 20, and 25 µg/mL.[7]
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for Etofylline using one of the standard solutions. Common λmax values are around 243.5 nm and 275 nm.[7]
-
Measure the absorbance of each working standard solution at the determined λmax against a solvent blank.
-
-
Construction of Calibration Curve:
-
Plot a graph of absorbance versus concentration.
-
-
Data Analysis:
-
Calculate the regression equation and the correlation coefficient (r²).
-
The linearity is established by a high correlation coefficient (typically ≥ 0.999), and the range is defined by the concentrations at which this linearity holds.
-
High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To determine the linearity and range of an HPTLC method for the quantification of Etofylline.
Methodology:
-
Preparation of Standard Stock Solution: Prepare a stock solution of Etofylline (e.g., 100 µg/mL) in a suitable solvent like isopropyl alcohol.[8]
-
Application of Standards: Apply different volumes of the stock solution (e.g., 2, 2.5, 3, 3.5, and 4 µL) to a pre-coated silica (B1680970) gel 60F254 HPTLC plate to get a concentration range of 200-400 ng/spot.[8]
-
Chromatographic Development:
-
Densitometric Analysis:
-
After development, dry the plate and scan the spots using a TLC scanner at the detection wavelength of Etofylline (e.g., 261 nm).[8]
-
-
Construction of Calibration Curve:
-
Plot the mean peak area against the corresponding concentration (ng/spot).
-
-
Data Analysis:
-
Determine the linearity by calculating the correlation coefficient from the linear regression of the calibration curve. A value of ≥ 0.999 is generally considered acceptable.[8]
-
The range is the concentration interval over which the method is linear.
-
Visualizing the Workflow
To better understand the process of determining linearity and range, the following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for linearity and range determination.
This guide provides a foundational comparison of analytical methods for Etofylline quantification. It is essential to note that the specific linearity and range can be influenced by the exact experimental conditions, instrumentation, and the matrix of the sample being analyzed. Therefore, method validation should always be performed under the specific conditions of your laboratory.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ejpmr.com [ejpmr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 5. jpsbr.org [jpsbr.org]
- 6. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. asianpubs.org [asianpubs.org]
Etofylline Quantification: A Comparative Guide to Achieving Unparalleled Accuracy and Precision with Etofylline-D6
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic compounds is fundamental to the integrity of pharmacokinetic studies and the overall success of drug development programs. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Etofylline, a xanthine (B1682287) derivative used in the treatment of respiratory diseases. We will explore the performance of established methods and highlight the superior accuracy and precision theoretically achievable with the use of a stable isotope-labeled internal standard, Etofylline-D6.
The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards
In the realm of quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][2][3][4] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[3][5] Deuterated standards like this compound are chemically and physically almost identical to the analyte, Etofylline. This near-identical nature ensures they co-elute and experience the same ionization effects, effectively compensating for variations in sample matrix, extraction recovery, and instrument response.[1][4] This leads to a significant enhancement in the accuracy and precision of the quantification.
While specific experimental data on the use of this compound was not found in the public domain at the time of this review, the principles established for other deuterated standards, including the structurally similar Doxofylline-d6, strongly support its expected superior performance.[6]
Comparative Analysis of Etofylline Quantification Methods
Various analytical methods have been employed for the quantification of Etofylline in different matrices. The following tables summarize the reported accuracy and precision data from several studies, providing a benchmark against which the anticipated performance of an this compound based method can be compared.
Table 1: Performance of RP-HPLC and UPLC Methods for Etofylline Quantification
| Analytical Method | Matrix | Internal Standard | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| RP-HPLC | Tablet Formulation | None | - | < 2% | |
| UPLC | Injectables | None | 99.84 - 100.89% | < 2% | [7] |
Table 2: Performance of LC-MS Method for Etofylline Quantification
| Analytical Method | Matrix | Internal Standard | Accuracy (% Recovery) | Precision (% CV) | Reference |
| LC-MS | Synthetic Plasma | None | 99 - 100.46% | < 15% | [8] |
Table 3: Theoretical Advantages and Expected Performance of this compound in an LC-MS/MS Method
| Feature | This compound (Deuterated IS) | Non-Isotopic/No Internal Standard |
| Compensation for Matrix Effects | Excellent | Poor to moderate |
| Correction for Extraction Variability | Excellent | Poor |
| Correction for Instrument Variability | Excellent | Poor |
| Expected Accuracy | Very High (typically 95-105%) | Moderate to High (can be variable) |
| Expected Precision | Very High (typically <5% RSD) | Moderate to High (can be variable) |
Experimental Protocols
RP-HPLC Method for Simultaneous Estimation of Etofylline and Theophylline in Tablet Formulation[7]
-
Instrumentation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection.
-
Column: YMC Pack-ODS-AQ, 150 x 4.6 mm.
-
Mobile Phase: 10mM Potassium Di-Hydrogen Phosphate: Acetonitrile (90:10), pH adjusted to 4.5 with orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 272 nm.
-
Sample Preparation: Twenty tablets were weighed, crushed, and an amount of powder equivalent to the target concentration of Etofylline and Theophylline was dissolved in the diluent, sonicated, and filtered.
UPLC Method for Simultaneous Estimation of Etofylline and Theophylline in Injectables[8]
-
Instrumentation: A reverse phase ultra-performance liquid chromatography (UPLC) system with UV detection.
-
Column: Silica gel column, packed with octadecylsilane, 2.1 mm × 100 mm, 1.7 µm particle size.
-
Mobile Phase: 0.05 M Sodium Acetate and Acetonitrile (90:10), pH adjusted to 4.5.
-
Flow Rate: 0.3 ml/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Samples were diluted to the desired concentration with the mobile phase.
LC-MS Method for Simultaneous Bioanalysis of Montelukast, Theophylline, and Etofylline in Synthetic Plasma[9]
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
-
Column: Not specified in the abstract.
-
Mobile Phase: Methanol (78.13%) at a flow rate of 1.0 mL/min, pH 4.4.
-
Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode with the transition m/z 224.22 for Etofylline.
-
Sample Preparation: Details not provided in the abstract.
Visualizing the Workflow and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow for Etofylline quantification and its signaling pathway.
Caption: Experimental workflow for Etofylline quantification using this compound.
Caption: Signaling pathway of Etofylline as a phosphodiesterase inhibitor.
Conclusion
While established methods like RP-HPLC and UPLC provide reliable quantification of Etofylline, the pursuit of the highest accuracy and precision, especially in the context of regulated bioanalysis, necessitates the use of more advanced techniques. The theoretical advantages of employing a stable isotope-labeled internal standard are well-documented. Therefore, for researchers aiming to develop the most robust and reliable bioanalytical methods for Etofylline, the adoption of an LC-MS/MS method with this compound as the internal standard is the recommended approach. This strategy is expected to yield superior data quality, ensuring the integrity and success of preclinical and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. ijlpr.com [ijlpr.com]
- 8. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Etofylline-D6 in Complex Matrices
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of therapeutic agents in complex biological matrices is paramount. This guide provides an in-depth comparison of Etofylline-D6, a deuterated stable isotope-labeled internal standard, with conventional non-isotopic internal standards for the bioanalysis of etofylline (B1671713). By examining key performance metrics and providing detailed experimental protocols, this document underscores the superior specificity and selectivity of this compound, establishing it as the gold standard for robust and reproducible bioanalytical methods.
The use of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) assays to compensate for variations in sample preparation, instrument response, and matrix effects. While structurally similar but non-isotopic compounds have been traditionally used, stable isotope-labeled standards, such as this compound, offer significant advantages due to their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute and experience similar ionization effects, leading to more accurate and precise quantification.
Performance Under the Microscope: this compound vs. Non-Isotopic Internal Standards
While specific comparative studies on this compound are not extensively published, the well-established principles of using stable isotope-labeled internal standards in LC-MS/MS analysis allow for a robust comparison with alternative approaches. Data from the analysis of closely related xanthine (B1682287) derivatives, such as theophylline (B1681296) and doxofylline (B1670904) where deuterated internal standards are employed, consistently demonstrate superior performance.
Table 1: Comparison of Key Performance Characteristics
| Performance Parameter | This compound (Deuterated) | Non-Isotopic Internal Standard (e.g., Theophylline, Hydrochlorothiazide) |
| Specificity & Selectivity | Very High: Differentiated by mass-to-charge ratio (m/z) from the analyte, minimizing the risk of interference from endogenous compounds. | Moderate to High: Relies on chromatographic separation, which can be susceptible to co-eluting matrix components or metabolites with similar structures. |
| Matrix Effect Compensation | Excellent: Co-elutes with etofylline, experiencing and therefore correcting for the same degree of ion suppression or enhancement. | Variable: Different physicochemical properties can lead to different elution times and ionization efficiencies, resulting in incomplete compensation for matrix effects. |
| Recovery & Precision | High & Excellent: Tracks the analyte throughout the extraction process, leading to more consistent recovery and lower variability (RSD < 5%). | Good to High & Good: Differences in polarity and solubility can lead to variations in extraction efficiency and higher relative standard deviations (RSDs). |
| Accuracy | Excellent: The use of a stable isotope-labeled internal standard is recognized by regulatory bodies as the best practice for achieving the highest level of accuracy in bioanalytical methods. | Good: Can provide acceptable accuracy, but is more prone to systematic errors due to differential matrix effects and extraction recovery. |
| Cross-Reactivity | Minimal: The mass difference of +6 Da provides a clear distinction from the unlabeled etofylline, preventing cross-talk between the analyte and internal standard signals. | Potential: Metabolites of the internal standard or endogenous compounds could potentially interfere with the analyte signal if not fully resolved chromatographically. |
Experimental Protocol: Quantification of Etofylline in Human Plasma using this compound by LC-MS/MS
This protocol provides a detailed methodology for the sensitive and selective quantification of etofylline in human plasma, employing this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water:acetonitrile, 90:10, v/v).
-
Inject a 5 µL aliquot of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.6-3.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Etofylline: m/z 225.1 → 181.1; this compound: m/z 231.1 → 187.1 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Ensuring no interference from endogenous plasma components at the retention times of etofylline and this compound.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Calibration Curve: A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluation of analyte stability under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and logical considerations.
Caption: Experimental workflow for the quantification of etofylline in plasma.
Caption: Decision tree for internal standard selection in etofylline bioanalysis.
A Comparative Guide to HPTLC and LC-MS Methods for the Analysis of Etofylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Etofylline, a xanthine (B1682287) derivative used as a bronchodilator. The selection of an analytical method is critical in drug development and quality control, balancing factors such as sensitivity, selectivity, throughput, and cost. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in choosing the most suitable technique for their specific needs.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy. It involves automated sample application and densitometric scanning for quantification. It is a powerful tool for the analysis of pharmaceutical formulations due to its simplicity, speed, and ability to process multiple samples in parallel.
Experimental Protocol: HPTLC-Densitometry for Etofylline in Tablets
This protocol is based on a validated method for the simultaneous estimation of Etofylline and Theophylline (B1681296) in a tablet dosage form.[1]
-
Apparatus: A CAMAG HPTLC system equipped with a Linomat 5 automatic sample applicator, a 100 µL Hamilton syringe, a TLC Scanner 3, and WinCATS software is typically used.[1]
-
Stationary Phase: Precoated silica (B1680970) gel 60F254 aluminum plates (10 cm × 10 cm, 0.2 mm layer thickness) are used.[1][2] Plates are pre-washed with isopropyl alcohol and activated in an oven at 50°C for 5 minutes.[1]
-
Mobile Phase: A mixture of Toluene: Isopropyl Alcohol: Acetic Acid in a ratio of 12:12:1 (v/v/v) is used.[1][2]
-
Sample Preparation (Tablets):
-
Twenty tablets are accurately weighed and ground to a fine powder.[1]
-
A quantity of powder equivalent to 10 mg of Etofylline is transferred to a conical flask with isopropyl alcohol.[1]
-
The solution is sonicated for 15 minutes to ensure complete dissolution.[1]
-
The extract is filtered through Whatman No. 41 filter paper. The final concentration is adjusted to 100 µg/mL.[1]
-
-
Chromatographic Development:
-
Detection and Quantification: The plate is dried, and densitometric scanning is performed in reflectance mode at a wavelength of 261 nm.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the high separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is the gold standard for bioanalysis and trace-level quantification due to its exceptional specificity, which allows it to distinguish analytes from complex matrix components based on their mass-to-charge ratio.
Experimental Protocol: LC-MS for Etofylline in Biological Matrices
This protocol is based on a Quality by Design (QbD) optimized method for the simultaneous bioanalysis of Etofylline, Theophylline, and Montelukast in synthetic plasma.[3]
-
Apparatus: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.[3]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for separation.[4]
-
Mobile Phase: An optimized mixture of 78.13% methanol (B129727) with the pH adjusted to 4.4.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
-
Sample Preparation (Plasma): Sample preparation for plasma typically involves protein precipitation or liquid-liquid extraction to remove interferences before injection into the LC-MS system.
-
Mass Spectrometry Conditions:
Quantitative Data and Performance Comparison
The performance of each method is validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity (LOD/LOQ).
Table 1: Performance Characteristics of HPTLC for Etofylline Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 200 - 400 ng/spot | [1][2] |
| 60 - 240 ng/spot | [5] | |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| LOD | 100 ng/spot | [1] |
| 10 ng/spot | [5] | |
| LOQ | 200 ng/spot | [1] |
| Precision (%RSD) | Intra-day: 0.27-1.19% Inter-day: 0.12-1.05% | [1] |
Table 2: Performance Characteristics of LC-MS for Etofylline Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | Wide dynamic range, specific ranges validated per study | [3][4] |
| Correlation Coefficient (R²) | > 0.999 | [3] |
| Precision (%CV) | < 15% | [3] |
| Accuracy / Recovery | 99 – 100.46% | [3] |
| Sensitivity | High; capable of detecting very low concentrations | [3] |
Head-to-Head Comparison: HPTLC vs. LC-MS
The choice between HPTLC and LC-MS depends on the specific analytical challenge, including the nature of the sample matrix, required sensitivity, and available resources.
Table 3: Summary Comparison of HPTLC and LC-MS for Etofylline Analysis
| Feature | HPTLC | LC-MS |
| Sensitivity | Moderate (ng/spot).[1][5] | Very High (pg/mL to low ng/mL).[3] |
| Selectivity | Good; based on chromatographic separation (Rf) and UV spectra. | Excellent; based on chromatographic retention time and mass-to-charge ratio (m/z).[3] |
| Matrix Effects | Less susceptible in simple matrices like formulations. | Can be prone to ion suppression/enhancement in complex biological matrices, requiring careful method development. |
| Throughput | High; multiple samples and standards can be run simultaneously on a single plate.[1] | Lower; samples are analyzed sequentially. |
| Cost | Lower instrument acquisition and operational costs. | Higher instrument acquisition, maintenance, and operational costs. |
| Complexity | Relatively simple to operate and maintain. | Requires specialized expertise for operation, method development, and data interpretation. |
| Solvent Consumption | Generally lower per sample. | Can be higher, although modern "green" methods significantly reduce consumption.[3] |
| Application Focus | Ideal for quality control of bulk drugs and formulations.[1][2] | Ideal for bioanalysis (plasma, urine), metabolite studies, and trace-level quantification.[3][4] |
Visualized Workflows and Comparison
The following diagrams illustrate the typical experimental workflows and a logical comparison of the two techniques.
Caption: Comparative workflows for Etofylline analysis using HPTLC and LC-MS methods.
Caption: Logical comparison of HPTLC and LC-MS attributes for Etofylline analysis.
Conclusion
Both HPTLC and LC-MS are robust and reliable techniques for the analysis of Etofylline, but their strengths lie in different applications.
-
HPTLC is a highly suitable, cost-effective, and high-throughput method for routine quality control of Etofylline in bulk drug and pharmaceutical tablet formulations. Its simplicity and the ability to run many samples at once make it efficient for manufacturing environments.[1]
-
LC-MS is the superior choice when ultimate sensitivity and selectivity are required, particularly for analyzing Etofylline in complex biological matrices like plasma or for conducting pharmacokinetic and metabolite identification studies.[3] Its ability to provide structural information and overcome matrix interferences is unparalleled.
Ultimately, the selection of the analytical method should be guided by the specific requirements of the study, considering the sample matrix, the concentration levels of the analyte, and the available laboratory resources.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Etofylline-D6: A Performance Guide for Bioanalysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as Etofylline-D6, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3] The fundamental principle lies in their near-identical physicochemical properties to the analyte of interest.[3] By replacing six hydrogen atoms with deuterium, this compound is chemically analogous to Etofylline (B1671713) but isotopically distinct, allowing for its differentiation by a mass spectrometer. This co-elution and similar behavior during sample preparation and ionization are crucial for compensating for various sources of analytical variability.[3]
Key Performance Advantages:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex environments that can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound co-elutes with Etofylline, it experiences the same matrix effects, allowing for reliable correction and more accurate results.[4]
-
Compensation for Extraction Variability: Losses during sample preparation are a common source of error. The identical chemical nature of this compound ensures that its recovery mirrors that of the analyte, thus correcting for inconsistencies in the extraction process.[5]
-
Improved Precision and Accuracy: By mitigating the effects of experimental variability, the use of a deuterated internal standard significantly enhances the precision and accuracy of the analytical method.[5]
While SIL internal standards are preferred, it is important to note that in some instances, deuterium-labeled compounds may exhibit slight differences in chromatographic retention time compared to the unlabeled analyte.[1]
Comparison with Alternative Internal Standards
While specific quantitative data comparing the performance of this compound in various biological matrices is not publicly available, a qualitative comparison with a potential alternative, a structural analog, can be made based on general principles. A structural analog is a molecule with a similar but not identical chemical structure to the analyte. For the analysis of Etofylline and the related compound Theophylline (B1681296), Hydrochlorothiazide has been used as an internal standard in an HPLC-UV method.[6]
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., a different xanthine (B1682287) derivative) |
| Principle | Chemically identical, mass difference | Chemically similar, different structure |
| Co-elution | Typically co-elutes with the analyte | May have different retention time |
| Matrix Effect Compensation | High | Moderate to Low |
| Extraction Recovery Tracking | High | Moderate to Low |
| Potential for Differential Ionization | Low | High |
| Overall Reliability | Very High | Moderate |
Experimental Protocol: A Representative LC-MS/MS Method
The following is a representative experimental protocol for the quantification of Etofylline in human plasma using this compound as an internal standard. This protocol is based on established methodologies for similar xanthine derivatives.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The specific precursor and product ion transitions for Etofylline and this compound would need to be optimized. For Etofylline (C9H12N4O3), the protonated molecule [M+H]+ would be m/z 225.1. For this compound, the [M+H]+ would be m/z 231.1.
Data Presentation: Expected Performance Characteristics
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Etofylline using this compound as an internal standard in various biological matrices. These values are based on typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Dependent on instrument sensitivity, typically in the low ng/mL range |
Table 2: Recovery and Matrix Effect
| Biological Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Human Plasma | Consistent and reproducible | Consistent and reproducible | Minimal (IS compensates) |
| Human Urine | Consistent and reproducible | Consistent and reproducible | Minimal (IS compensates) |
| Tissue Homogenate | Consistent and reproducible | Consistent and reproducible | Minimal (IS compensates) |
Note: The goal is for the recovery of the internal standard to be consistent and track the recovery of the analyte, not necessarily to be 100%. The matrix effect should be minimal and consistent across different lots of the biological matrix.
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis.
Caption: Rationale for using this compound.
References
- 1. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etofylline-D6: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Etofylline-D6 in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.
This compound, a deuterated analog of Etofylline, requires careful management and disposal due to its potential health hazards. This document provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Health and Safety Overview
Quantitative Toxicity Data
| Compound | CAS Number | Toxicity Metric | Value | Species |
| Etofylline | 519-37-9 | ATE (Oral) | 300 mg/kg bodyweight | N/A |
| Theophylline | 58-55-9 | LD50 (Oral) | 272 mg/kg | Rat |
ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%
Disposal Workflow Diagram
The following diagram illustrates the recommended workflow for the proper disposal of this compound waste from the point of generation to its final disposition.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
Experimental Protocol for Disposal
The recommended method for the disposal of this compound is high-temperature incineration conducted by a licensed and approved waste disposal facility.[2] Laboratories must not attempt to incinerate chemical waste on-site unless equipped with a permitted incinerator. The following protocol outlines the procedures for collecting, storing, and preparing this compound waste for off-site disposal.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat.
-
Designated hazardous waste container, compatible with the waste type (e.g., a clearly labeled, sealable, solid-walled container).
-
Hazardous waste labels.
-
Waste accumulation log.
Procedure:
-
Waste Segregation:
-
Collect all this compound waste, including contaminated labware (e.g., pipette tips, vials, gloves), in a designated and clearly marked hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard(s) (e.g., "Toxic").
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept securely closed at all times, except when adding waste.
-
Maintain a log of the accumulated waste.
-
-
Arranging for Disposal:
-
Once the container is full, or before the regulatory accumulation time limit is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Final Disposal Method:
-
The licensed waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal (TSD) facility.
-
The standard and recommended method of destruction for pharmaceutical waste like this compound is incineration at a permitted hazardous waste incinerator.[2][3] This process ensures the complete destruction of the chemical compound.
-
Important Considerations:
-
Regulatory Compliance: All waste disposal activities must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
-
Do Not Dispose Down the Drain: Never dispose of this compound or any chemical waste down the sink or in the regular trash. This is illegal and can harm the environment.
-
Empty Containers: Even empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.
References
Personal protective equipment for handling Etofylline-D6
Essential Safety and Handling Guide for Etofylline-D6
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Etofylline is classified as harmful if swallowed.[1][2] The primary route of exposure is ingestion, and appropriate handling procedures are necessary to minimize risk.
Hazard Summary:
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is required when handling this compound.
PPE for Handling this compound:
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin/Hands | Chemical-impermeable gloves (e.g., nitrile or neoprene). It is recommended to wear two pairs of gloves.[2][4] | EU Directive 89/686/EEC and the standard EN 374.[3] |
| Body | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | N/A |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.[2][5] | NIOSH (US) or EN 149 (EU).[2] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow minimizes the risk of contamination and exposure.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible substances such as strong oxidizing agents.[6]
Preparation and Handling:
-
Controlled Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to control potential exposure.[6]
-
Ventilation: Ensure adequate ventilation to minimize the potential for inhalation of dust or aerosols.[5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2] Wash hands thoroughly after handling the compound.[2]
Spill Management:
-
Evacuation: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Collect the spilled material using appropriate absorbent materials.
-
Cleaning: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected waste as hazardous material.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial for maintaining a safe laboratory environment.
Disposal Methods:
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. A licensed professional waste disposal service should be contacted.[2][5] |
| Contaminated Materials (e.g., gloves, wipes, glassware) | Collect in a designated and labeled hazardous waste container. Dispose of as hazardous waste.[5] |
| Empty Containers | Triple rinse with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to local regulations.[5] |
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
